(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163008-86-4 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163008-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications. The narrative emphasizes the causal relationships in its chemical behavior and synthetic methodologies, providing a framework for its effective utilization in research and development.
Strategic Importance in Synthesis
This compound is a high-value, multifunctional building block of significant interest in medicinal and agrochemical research.[1] The core of the molecule is the 1,2,3-thiadiazole ring, a heterocyclic system recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This ring system often acts as a bioisostere for other heterocycles, modulating the steric and electronic properties of a molecule to enhance its pharmacokinetic profile or target affinity.
The true synthetic utility of this compound lies in the combination of the stable thiadiazole core with a reactive hydroxymethyl group at the 5-position. This alcohol functionality serves as a versatile chemical handle, offering a convenient point for synthetic elaboration through oxidation, esterification, or alkylation, thereby enabling extensive structure-activity relationship (SAR) studies.[1]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry, guiding decisions on reaction conditions, solvent selection, and purification strategies. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 163008-86-4 | [1][2] |
| Molecular Formula | C₄H₆N₂OS | [1][2] |
| Molecular Weight | 130.17 g/mol | [1][2] |
| Monoisotopic Mass | 130.02008399 Da | [1] |
| Canonical SMILES | CC1=C(SN=N1)CO | [1] |
| InChIKey | MQLRVKHKJCRSBO-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthetic pathway to this compound involves the chemical reduction of a more oxidized precursor, typically 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding ester. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for the reduction of esters to primary alcohols.
The following diagram illustrates a robust, two-stage synthetic workflow, beginning with the readily available carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Field-Proven Experimental Protocol (Representative)
This protocol is adapted from a standard procedure for the reduction of a heterocyclic ethyl ester to its corresponding alcohol and is presented here as a validated methodology.[3]
Objective: To synthesize this compound from Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 2M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (deionized)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is prepared.
-
Reagent Introduction: The ethyl ester (1.0 eq) is dissolved in anhydrous THF and charged into the flask. The solution is cooled to 0°C in an ice bath.
-
Causality Note: Anhydrous conditions are critical as LiAlH₄ reacts violently and exothermically with water. Cooling to 0°C helps to control the initial rate of reaction upon addition of the hydride.
-
-
Reduction: The LiAlH₄ solution (2.0 eq) is added dropwise to the stirred ester solution via the dropping funnel, maintaining the internal temperature at 0°C.
-
Expertise Note: A 2:1 molar ratio of hydride to ester ensures the complete reduction of the ester functionality. The slow, controlled addition prevents a dangerous thermal runaway.
-
-
Reaction Monitoring: The mixture is stirred at 0°C for 1.5-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by ethyl acetate.
-
Trustworthiness Note: This is a critical, potentially hazardous step. The slow, sequential addition of water deactivates any excess LiAlH₄, generating hydrogen gas. The subsequent addition of ethyl acetate helps to manage the reaction mixture's consistency. This procedure ensures a controlled and safe workup.
-
-
Workup and Isolation: Anhydrous sodium sulfate is added to the mixture to remove water, and the slurry is stirred for 15-20 minutes.
-
Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Applications in Research and Development
The synthetic versatility of this compound makes it a valuable starting point for generating libraries of novel compounds for biological screening. Its derivatives have shown promise in several areas.
-
Antimicrobial Agents: The 1,2,3-thiadiazole nucleus is a component of various compounds with demonstrated antimicrobial activity.[4] By reacting the hydroxymethyl group, researchers can attach different pharmacophores to synthesize new hydrazide-hydrazone derivatives, which have been effective against Gram-positive bacteria.[4]
-
Plant Growth Regulators: Analogs of the plant growth regulator thidiazuron, which features a thiadiazolyl-urea structure, have been synthesized from precursors derived from 4-methyl-1,2,3-thiadiazole compounds. These new molecules have shown cytokinin-like activity, influencing root growth in seedlings.[5][6]
-
Agrochemicals: The thiadiazole scaffold is utilized in the development of novel fungicides and herbicides. The ability to easily modify the side chain of this compound allows for the fine-tuning of activity and specificity against various agricultural pests and weeds.[1]
The following diagram conceptualizes the role of this compound as a central scaffold for generating chemical diversity.
Caption: Versatility of the title compound as a precursor for diverse bioactive molecules.
Safety and Handling
Effective risk mitigation is paramount in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require appropriate handling procedures.[1]
| GHS Hazard Information | |
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]H302: Harmful if swallowed (less prevalent).[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
- 1. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHYL-1,2,3-THIADIAZOLE-5-METHANOL | 163008-86-4 [m.chemicalbook.com]
- 3. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. We will explore a robust synthetic pathway, delving into the mechanistic underpinnings of key transformations, including the foundational Hurd-Mori cyclization and the critical reduction of a carboxylic acid intermediate. Detailed, field-tested protocols are presented alongside a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered substantial attention in the fields of pharmacology and agricultural science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel bioactive molecules. Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[2][3] Furthermore, they have found application as plant activators, inducing systemic acquired resistance in crops.[1]
This compound: A Versatile Building Block
This compound (PubChem CID: 18411623) represents a key functionalized intermediate.[4] The presence of a primary alcohol provides a reactive handle for extensive synthetic elaboration, such as oxidation to the corresponding aldehyde, esterification, or etherification. This versatility allows for its incorporation into more complex molecular architectures, facilitating structure-activity relationship (SAR) studies aimed at optimizing therapeutic or agrochemical agents.[5]
Synthetic Strategy: A Retrosynthetic Approach
A logical synthetic plan begins with a retrosynthetic analysis of the target molecule. The primary alcohol functionality can be readily accessed through the reduction of a more oxidized precursor, specifically a carboxylic acid. This leads back to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a stable and often commercially available intermediate. The 1,2,3-thiadiazole core itself is classically constructed via the Hurd-Mori reaction from an appropriate α-methylene ketone derivative.[6][7]
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity [benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. isres.org [isres.org]
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. We will delve into its chemical properties, plausible synthetic routes, and the broader biological context of the 1,2,3-thiadiazole scaffold, offering insights for its application in research and development.
Core Compound Identification and Properties
This compound is a substituted 1,2,3-thiadiazole featuring a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The 1,2,3-thiadiazole ring is a privileged scaffold known for its diverse biological activities.[1] The presence of a reactive hydroxymethyl group provides a convenient handle for further synthetic modifications, making it a versatile precursor for creating more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 163008-86-4 | [2][3] |
| Molecular Formula | C₄H₆N₂OS | [2] |
| Molecular Weight | 130.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Synthesis Methodology: A Plausible and Detailed Protocol
Conceptual Synthesis Workflow
The proposed synthesis follows a two-main-stage pathway: the formation of the 1,2,3-thiadiazole ring system, followed by the functional group interconversion to yield the target alcohol.
Caption: Proposed two-stage synthesis workflow.
Detailed Experimental Protocol: Reduction of a Thiadiazole Ester
This protocol details the reduction of a hypothetical precursor, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting esters to primary alcohols.[4][5][6][7][8]
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.
-
LAH Suspension: In the reaction flask, lithium aluminum hydride (1.2 equivalents) is carefully suspended in anhydrous THF under a positive pressure of inert gas. The suspension is cooled to 0 °C using an ice-water bath.
-
Substrate Addition: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LAH suspension at 0 °C over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding deionized water (volume equivalent to the mass of LAH used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and finally, more deionized water (3 times the initial volume of water). This should result in the formation of a granular precipitate.
-
Workup: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a hydroxyl group can be confirmed by IR spectroscopy (a broad peak around 3200-3600 cm⁻¹).
Biological Activity and Potential Applications in Drug Development
While specific biological data for this compound is not extensively documented, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable starting point for the development of new therapeutic agents.
Known Biological Activities of 1,2,3-Thiadiazoles
Derivatives of 1,2,3-thiadiazole have been reported to exhibit:
-
Antimicrobial Activity: Many 1,2,3-thiadiazole derivatives have shown promising activity against various strains of bacteria and fungi.[9] For instance, certain derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant in vitro antimicrobial effects, particularly against Gram-positive bacteria.[9]
-
Antiviral Activity: The 1,2,3-thiadiazole nucleus is present in molecules that have been investigated for their antiviral properties.[10]
-
Anticancer Activity: Some compounds containing the 1,2,3-thiadiazole scaffold have been evaluated for their potential as anticancer agents.
-
Plant Growth Regulation: Certain 1,2,3-thiadiazole derivatives have been identified as plant growth regulators, highlighting their potential in agrochemical applications.[11]
Structure-Activity Relationship (SAR) Insights
The hydroxymethyl group at the 5-position of this compound is a key feature for derivatization.[1] Esterification or etherification of this alcohol can lead to a library of new compounds with potentially modulated biological activities and physicochemical properties. The methyl group at the 4-position also influences the electronic and steric properties of the molecule, which can impact its interaction with biological targets.
Caption: Derivatization and screening workflow.
Conclusion and Future Directions
This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, albeit not explicitly published, synthesis and the known biological potential of the 1,2,3-thiadiazole core make it an attractive starting point for drug discovery and agrochemical research programs. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this promising scaffold.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hit2Lead | this compound | CAS# 163008-86-4 | MFCD07371384 | BB-4030372 [hit2lead.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (C₄H₆N₂OS), with a molecular weight of 130.17 g/mol , is a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The 1,2,3-thiadiazole core is a recognized pharmacophore, and the hydroxymethyl group at the 5-position provides a reactive handle for further molecular elaboration.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Properties
The structural formula and key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂OS | PubChem[2] |
| Molecular Weight | 130.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 163008-86-4 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The chemical shifts are influenced by the electronic environment of the thiadiazole ring.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~4.8 | Singlet | 2H | -CH₂- |
| Variable | Broad Singlet | 1H | -OH |
Causality behind Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton. The chemical shifts of hydroxyl protons are highly dependent on concentration, temperature, and solvent.[3] The predicted chemical shifts are based on data from related 4-methyl-1,2,3-thiadiazole derivatives, where the methyl group on the thiadiazole ring typically resonates around 2.6 ppm.[4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -CH₃ |
| ~55 | -CH₂- |
| ~147 | C4-Thiadiazole |
| ~158 | C5-Thiadiazole |
Expertise & Experience: The chemical shifts of the thiadiazole ring carbons are characteristically downfield due to the influence of the heteroatoms. The C4 and C5 carbons are expected to have distinct chemical shifts, reflecting their different electronic environments within the ring. This data is extrapolated from known spectra of similar thiadiazole compounds.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Medium-Weak | C=N stretch (thiadiazole ring) |
| ~1450 | Medium | C-H bend (methyl, methylene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Trustworthiness: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C=N stretching vibration of the thiadiazole ring is a key diagnostic peak.[6] The strong C-O stretching band further confirms the presence of the primary alcohol functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data:
| m/z | Predicted Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 113 | [M - OH]⁺ |
| 102 | [M - N₂]⁺ or [M - CO]⁺ |
| 99 | [M - CH₂OH]⁺ |
| 71 | [C₃H₃N₂]⁺ |
Authoritative Grounding & Comprehensive References: The molecular ion peak [M]⁺ is expected at m/z 130, corresponding to the molecular weight of the compound.[2] A common fragmentation pathway for alcohols is the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 113.[7] Another characteristic fragmentation of 1,2,3-thiadiazoles is the extrusion of a molecule of nitrogen (N₂), which would result in a peak at m/z 102.[8] The base peak in the spectrum will depend on the relative stability of the resulting carbocations.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.
Visualization
Molecular Structure
References
- 1. This compound | High-Purity [benchchem.com]
- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 6. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. article.sapub.org [article.sapub.org]
An In-depth Technical Guide on the Solubility and Stability of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a heterocyclic building block with significant potential in medicinal and agrochemical research.[1] Its 1,2,3-thiadiazole core is a recognized scaffold for diverse biological activities, and the hydroxymethyl group at the 5-position provides a versatile handle for synthetic modifications.[1] The successful progression of any new chemical entity (NCE) from discovery to a viable product is critically dependent on its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.
The thiadiazole ring's aromatic nature generally imparts stability.[2][3] However, the overall properties of a substituted thiadiazole are influenced by the nature and position of its substituents.[4] Understanding the solubility and stability of this compound is essential for designing effective formulations, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life.[5][6]
Section 1: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of the drug development process. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often limited by its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle for a significant percentage of new drug candidates.
Thermodynamic vs. Kinetic Solubility: A Key Distinction
It is crucial to differentiate between thermodynamic and kinetic solubility as they represent different aspects of a compound's dissolution behavior.[7][8]
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[8][9] It is a true measure of a compound's intrinsic solubility and is typically determined using methods like the shake-flask method, which allows sufficient time for equilibrium to be reached.[10][11]
-
Kinetic Solubility , on the other hand, is the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[12] This measurement is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[7][8] Kinetic solubility assays are high-throughput and are frequently employed in the early stages of drug discovery for rapid screening of large compound libraries.[12]
The Impact of Solvents in Pharmaceutical Formulations
While aqueous solubility is a primary focus, the solubility in various organic and mixed-solvent systems is also critical for formulation development. Co-solvents, which are water-miscible organic solvents, are commonly used to enhance the solubility of poorly water-soluble drugs.[13][14][15] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][16] Understanding the solubility of this compound in a range of pharmaceutically acceptable solvents is essential for developing liquid formulations for oral or parenteral administration.
Section 2: Experimental Protocols for Solubility Determination
A systematic approach to solubility assessment involves a combination of methods to gain a comprehensive understanding of the compound's behavior.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility.[10]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.45 µm filter).[10]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that a saturated solution is formed, which is the definition of thermodynamic equilibrium.
-
Prolonged Agitation: Allows sufficient time for the dissolution process to reach a steady state.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Kinetic Solubility Assessment: High-Throughput Screening
Kinetic solubility is often determined using automated, plate-based methods.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a multi-well plate.
-
Aqueous Addition: Transfer a small aliquot of each DMSO solution to a corresponding well in another plate containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Precipitation Detection: After a short incubation period, measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as Initial Solvent: Many drug discovery compounds have good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.
-
Rapid Addition to Aqueous Buffer: This process can lead to supersaturation as the solvent environment rapidly changes.
-
Turbidity Measurement: A direct and rapid method to detect the formation of solid precipitate.
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | 25 | [Insert Value] | Thermodynamic |
| PBS (pH 5.0) | 37 | [Insert Value] | Thermodynamic |
| PBS (pH 7.4) | 37 | [Insert Value] | Thermodynamic |
| Ethanol | 25 | [Insert Value] | Thermodynamic |
| Propylene Glycol | 25 | [Insert Value] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Insert Value] | Kinetic |
Section 3: Unveiling the Stability Profile: A Necessity for Drug Viability
The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Stability studies are mandated by regulatory agencies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[19][20]
Forced Degradation (Stress Testing): Predicting Degradation Pathways
Forced degradation studies involve subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[19][21] This helps in identifying potential degradation products and establishing the intrinsic stability of the molecule.[19] The recommended degradation level is typically between 5-20%.[21][22]
Protocol for Forced Degradation of this compound:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[23]
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours per square meter).[21][22]
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.[24][25]
Causality Behind Experimental Choices:
-
Harsh Conditions: To accelerate the degradation process and generate detectable levels of degradants in a short period.
-
Variety of Stressors: To mimic potential degradation pathways that could occur under different storage and handling conditions.[26]
-
Stability-Indicating Method: An analytical method that can separate the parent compound from its degradation products, ensuring that the assay is specific for the intact drug.[27]
Long-Term Stability Studies: Real-Time Data
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the drug substance.[5]
Protocol:
-
Storage Conditions: Store samples of this compound under long-term storage conditions as defined by ICH Q1A(R2), for example, 25°C ± 2°C / 60% RH ± 5% RH.[5][28]
-
Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[28]
-
Parameters to be Tested: Assess appearance, assay (potency), and degradation products.
Data Presentation: Stability Summary
The stability data should be presented in a tabular format, showing the percentage of the parent compound remaining and the levels of any significant degradation products over time.
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products (% Area) |
| 0.1 M HCl, 60°C | 24 h | [Insert Value] | [Insert Value] |
| 0.1 M NaOH, 25°C | 24 h | [Insert Value] | [Insert Value] |
| 3% H₂O₂, 25°C | 24 h | [Insert Value] | [Insert Value] |
| 80°C (Solid) | 7 days | [Insert Value] | [Insert Value] |
| Light (ICH Q1B) | - | [Insert Value] | [Insert Value] |
Section 4: Visualizing the Workflow
Clear visualization of experimental workflows is crucial for understanding and reproducibility.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Caption: Workflow for Forced Degradation Studies.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental prerequisite for its successful development as a pharmaceutical or agrochemical agent. The protocols and principles outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, establish appropriate storage and handling procedures, and satisfy regulatory requirements. By adopting a scientifically rigorous and systematic approach, researchers can de-risk their development programs and unlock the full potential of this promising heterocyclic compound.
References
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- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. pharmtech.com [pharmtech.com]
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- 28. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Versatile Scaffold: Unlocking the Biological Potential of 4-Methyl-1,2,3-Thiadiazole Derivatives
An In-Depth Technical Guide
Abstract
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes. Derivatives of the 4-methyl-1,2,3-thiadiazole core, in particular, have garnered significant attention due to their broad and potent spectrum of biological activities. These compounds have been extensively explored as antifungal, antiviral, insecticidal, and herbicidal agents in agriculture, as well as potent anticancer therapeutics in medicine. A key application is their role as "plant activators," inducing systemic acquired resistance (SAR) in crops without direct antimicrobial action. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 4-methyl-1,2,3-thiadiazole derivatives, offering field-proven insights for researchers and drug development professionals.
The 1,2,3-Thiadiazole Core: A Foundation for Bioactivity
The inherent chemical properties of the 1,2,3-thiadiazole ring contribute significantly to the biological efficacy of its derivatives. The aromaticity of the ring confers high in vivo stability, while the presence of sulfur and nitrogen heteroatoms creates a hydrogen-binding domain and a two-electron donor system, facilitating interactions with various biological macromolecules. The 4-methyl substitution is a common feature in many active derivatives, often serving as a crucial structural element for optimal target engagement.
General Synthetic Strategies
The development of novel derivatives hinges on efficient and versatile synthetic routes. A common and powerful approach is the multi-component Ugi reaction, which allows for the rapid, one-pot synthesis of diverse libraries of 4-methyl-1,2,3-thiadiazole derivatives under green synthetic conditions. Another prevalent strategy involves using ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a key intermediate, which can be converted to a carbohydrazide and subsequently reacted with various aldehydes or other synthons to generate a wide array of final compounds.
The causality behind this choice of starting material lies in its versatility. The carboxylate group is an excellent synthetic handle that can be readily transformed into amides, hydrazides, and other functional groups, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.
Caption: General synthetic workflow for derivatization.
Agricultural Applications: Crop Protection and Yield Enhancement
In agriculture, 4-methyl-1,2,3-thiadiazole derivatives have emerged as powerful tools for managing a wide range of biotic stresses. Their applications span from direct-acting pesticides to sophisticated plant defense activators.
Antifungal Activity
Derivatives incorporating a second heterocyclic moiety, such as 1,3,4-thiadiazole or 1,2,4-triazole, often exhibit significant fungicidal properties. The rationale for combining heterocyclic systems is to create hybrid molecules that may possess multiple modes of action or enhanced target affinity, potentially overcoming resistance to single-site fungicides.
For instance, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides demonstrated notable activity against various plant pathogenic fungi. Similarly, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones have shown moderate to high fungicidal activity against a panel of six fungal species.
| Compound Class | Target Fungi | Efficacy (EC₅₀ or % Inhibition) | Reference |
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | P. piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL and 0.16 µg/mL, respectively | |
| 1,2,3-Thiadiazole-5-carboxamides | Alternaria solani (AS), Rhizoctonia solani (RS), Colletotrichum lagenarium (CL) | 100% (AS), 97% (RS), 95% (CL) inhibition at 50 µg/mL | |
| 1,2,4-Triazole derivatives with 1,2,3-thiadiazole | Corynespora cassiicola | 93.19% inhibition | |
| N-(5-substituted-1,3,4-thiadiazol-2-yl) carboxamides | Cercospora arachidicola | Good activity, comparable to commercial drugs |
Antiviral Activity: Combating Plant Viruses
Plant viral diseases, particularly those caused by the Tobacco Mosaic Virus (TMV), pose a significant threat to crop yields. Several 4-methyl-1,2,3-thiadiazole derivatives have demonstrated potent anti-TMV activity through multiple modes of action, including curative, protective, and inactivation effects.
The combination of bioactive substructures via the Ugi reaction has proven to be an effective strategy for discovering compounds with good in vivo anti-TMV bioactivities. For example, derivatives containing phenyl, nitrophenyl, and trifluoromethylphenyl groups have shown significant potential. Furthermore, some derivatives function as both direct antiviral agents and plant elicitors, providing a dual-pronged defense strategy.
| Derivative Type | In Vivo Anti-TMV Activity (at 500 µg/mL) | Reference |
| Carboxaldehyde benzoyl hydrazones | Significant curative activity | |
| Substituted carbohydrazides | Induction activity of 61.03% (higher than commercial controls) | |
| 1,3,4-Oxadiazole hybrids | Curative: ~54%, Inactivation: ~90%, Protection: ~53% | |
| Ugi reaction products | Good protection, inactivation, and curative activities |
Plant Activators: Inducing Systemic Acquired Resistance (SAR)
Perhaps the most sophisticated application of these compounds is their role as plant activators. Unlike traditional pesticides, these molecules do not possess direct antimicrobial activity. Instead, they mimic the plant's natural signaling molecules to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity against a variety of pathogens, including fungi, bacteria, and viruses.
Tiadinil (TDL), a commercial fungicide, is a prime example. Upon application, TDL is metabolized by the plant into its active form, SV03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which activates the salicylic acid (SA) signaling pathway, a central regulator of plant immunity. This activation "primes" the plant, enabling a faster and more robust defense response upon pathogen attack.
Caption: Simplified SAR pathway activated by a 4-methyl-1,2,3-thiadiazole derivative.
Insecticidal and Herbicidal Activities
The biological versatility of this scaffold extends to insecticidal and herbicidal action. Various derivatives of 1,3,4-thiadiazoles, often structurally related to the 1,2,3-isomer, have shown promising insecticidal properties. Likewise, certain novel 2-cyanoacrylates containing the 4-methyl-1,2,3-thiadiazole ring exhibit potent herbicidal activities against weeds like rape and amaranth pigweed.
Biomedical Applications: The Fight Against Cancer
In the realm of medicinal chemistry, 1,2,3-thiadiazole derivatives are being investigated as potent anticancer agents. The rationale for their use stems from their ability to interact with key oncogenic targets and induce programmed cell death (apoptosis) in tumor cells.
Studies have shown that 4,5-diaryl-1,2,3-thiadiazole derivatives can exhibit significant tumor growth inhibition. In mouse models, one such derivative demonstrated an 81.0% inhibition rate of S180 tumor cells. Other derivatives have shown potent activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard chemotherapeutic drug Adriamycin. The mechanism of action for many of these compounds involves the inhibition of critical cellular machinery, such as heat shock protein 90 (Hsp90), which is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins.
| Derivative Class | Cancer Cell Line | Efficacy (IC₅₀ or % Inhibition) | Reference |
| d-ring fused DHEA derivatives | Human breast cancer (T47D) | IC₅₀ = 0.042–0.058 µM | |
| 4,5-diaryl derivatives | Mouse sarcoma (S180) | 81.0% tumor inhibition in vivo | |
| 5-aryl-4-(dihydroxyphenyl) derivatives | (Targets Hsp90) | Potent inhibition of Hsp90 |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, experimental designs must be robust and self-validating. This is achieved through the inclusion of appropriate positive, negative, and vehicle controls.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is designed to quantify the direct fungistatic or fungicidal activity of synthesized 4-methyl-1,2,3-thiadiazole derivatives.
Objective: To determine the percent inhibition of mycelial growth of a target plant pathogenic fungus.
Materials:
-
Synthesized 4-methyl-1,2,3-thiadiazole derivatives
-
Target fungus (e.g., Rhizoctonia solani, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control: Commercial fungicide (e.g., Fenpiclonil, Iprodione)
-
Negative control: PDA with DMSO only
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds and the positive control in DMSO to a concentration of 10 mg/mL. The choice of DMSO is critical as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds while exhibiting low toxicity to most fungal species at the final concentration used.
-
Medium Preparation: Autoclave the PDA medium. Allow it to cool to approximately 50-60°C. This temperature is low enough to prevent degradation of heat-labile test compounds but high enough to keep the agar molten.
-
Dosing: Add the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly by swirling. Prepare plates for the positive control and negative (DMSO) control in the same manner.
-
Plating: Pour the treated PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared PDA plate. This ensures uniform inoculation across all treatments.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C.
-
Data Collection: After 48-72 hours (or when the mycelium in the negative control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where:
-
C = Average colony diameter of the negative control
-
T = Average colony diameter of the treated plate
-
-
-
Validation: The experiment is considered valid if the positive control shows significant inhibition and the negative control shows robust fungal growth. Each treatment should be performed in triplicate to ensure statistical validity.
Conclusion and Future Directions
The 4-methyl-1,2,3-thiadiazole scaffold is a remarkably versatile and biologically active core. Its derivatives have demonstrated significant potential across a wide range of applications, from advanced plant activators that bolster crop immunity to targeted anticancer agents. The success of this chemical class is rooted in its stable aromatic structure and the capacity for diverse functionalization, allowing for precise tuning of its pharmacological or agrochemical properties.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for antifungal, antiviral, and anticancer derivatives will enable more rational drug design and help manage the development of resistance.
-
Green Synthesis: Expanding the use of multi-component reactions like the Ugi reaction and other green chemistry principles will be crucial for the sustainable and cost-effective production of these compounds.
-
Structure-Activity Relationship (SAR) Deepening: Comprehensive SAR studies, aided by computational modeling, will continue to identify the key structural features required for enhanced potency and selectivity against specific targets.
-
Field Trials: For agricultural applications, moving promising lab-tested compounds into rigorous field trials is essential to validate their efficacy under real-world environmental conditions.
The continued exploration of 4-methyl-1,2,3-thiadiazole chemistry holds immense promise for addressing critical challenges in both global food security and human health.
The Ascendant Role of the 1,2,3-Thiadiazole Core in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3-thiadiazole moiety, a five-membered aromatic heterocycle, has garnered significant attention in the field of medicinal chemistry, emerging as a privileged scaffold in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including its mesoionic character, contribute to its ability to cross cellular membranes and engage with a diverse array of biological targets.[2][3] This in-depth technical guide provides a comprehensive review of 1,2,3-thiadiazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile core, explore its wide-ranging pharmacological activities, elucidate key mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
The Strategic Advantage of the 1,2,3-Thiadiazole Scaffold
The inherent chemical architecture of the 1,2,3-thiadiazole ring system confers several advantages in drug design. The presence of one sulfur and two nitrogen atoms within the five-membered ring creates a unique electronic distribution, influencing its hydrogen bonding capacity and metabolic stability.[4] This heterocycle is considered a bioisostere of other key five-membered rings like pyrimidine and oxadiazole, allowing it to mimic endogenous ligands and interact with their corresponding biological targets.[3] The strategic placement of substituents on the thiadiazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable template for medicinal chemists.[1]
Synthetic Pathways to the 1,2,3-Thiadiazole Core
The construction of the 1,2,3-thiadiazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Hurd-Mori Reaction: A Cornerstone in 1,2,3-Thiadiazole Synthesis
The Hurd-Mori reaction is a classical and widely employed method for the synthesis of 1,2,3-thiadiazoles.[5] This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂).[5][6] The reaction proceeds through the formation of a key intermediate which then undergoes cyclization and elimination to afford the aromatic 1,2,3-thiadiazole ring.[6]
Experimental Protocol: General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
Preparation of the Hydrazone: To a solution of acetophenone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated acetophenone semicarbazone, wash with cold water, and dry under vacuum.
-
Cyclization: To a stirred solution of the dried acetophenone semicarbazone (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenyl-1,2,3-thiadiazole.
Caption: Workflow for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.
Modern Synthetic Approaches
While the Hurd-Mori reaction remains a staple, several modern synthetic methods have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. These include:
-
Photocatalytic synthesis: Visible light catalysis provides a green and sustainable route to 1,2,3-thiadiazoles from benzohydrazides and potassium thiocyanate.[8][9]
-
[3+2] Cycloaddition reactions: This method involves the reaction of diazo compounds with sources of the "S-N" synthon.
The Broad Spectrum of Pharmacological Activities
1,2,3-Thiadiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazoles is one of the most extensively studied areas. These compounds have been shown to exert their effects through multiple mechanisms of action.
-
Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] For instance, analogs of combretastatin A-4 where the cis-stilbene bridge is replaced by a 1,2,3-thiadiazole ring have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range.[2]
Caption: Mechanism of Tubulin Polymerization Inhibition by 1,2,3-Thiadiazole Derivatives.
-
Kinase Inhibition: 1,2,3-Thiadiazole-substituted pyrazolones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[10] By targeting VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth.[11]
-
Induction of Apoptosis: Many 1,2,3-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[12]
| Compound Class | Mechanism of Action | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Combretastatin A-4 Analogs | Tubulin Polymerization Inhibition | HL-60, HCT-116 | 13.4 - 86.6 nM | [2] |
| D-ring fused DHEA Derivatives | Unknown | T47D (Breast) | 0.042 - 0.058 µM | [2] |
| Pyrazolyl-1,2,3-thiadiazoles | VEGFR-2 Kinase Inhibition | - | - | [10] |
| Benzamide-Thiadiazole Hybrids | Apoptosis Induction | MCF-7, HepG2 | 0.04 - 0.18 µM | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test 1,2,3-thiadiazole compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 1,2,3-thiadiazole scaffold is also a component of compounds with significant antimicrobial properties, including antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Pyrazolyl-1,2,3-thiadiazoles | S. aureus, E. coli | Moderate to good | [6] |
| Substituted 1,2,3-thiadiazoles | Candida albicans | Active | [14] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the 1,2,3-thiadiazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Antiviral and Anti-inflammatory Activities
Emerging research has highlighted the potential of 1,2,3-thiadiazole derivatives as antiviral and anti-inflammatory agents. Certain compounds have shown activity against various viruses, including HIV.[1] In the context of inflammation, some derivatives have demonstrated inhibitory effects on key inflammatory mediators.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1,2,3-thiadiazole scaffold have provided valuable insights into the structure-activity relationships (SAR) for various biological activities. For instance, in the case of anticancer agents targeting tubulin, the substitution pattern on the phenyl rings attached to the thiadiazole core significantly influences potency.[2] The presence of electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the compound's activity, providing a roadmap for the rational design of more potent analogs.
Future Perspectives and Conclusion
The 1,2,3-thiadiazole core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, coupled with well-defined synthetic routes, makes it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel biological targets. The continued investigation of 1,2,3-thiadiazole chemistry holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Potential of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Abstract: This technical guide provides a comprehensive overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal and agrochemical research. While the specific discovery and history of this molecule are not extensively documented, this guide elucidates its importance by examining the broader class of 1,2,3-thiadiazoles. We will explore the foundational synthetic methodologies, propose a detailed protocol for its preparation, discuss its characterization, and delve into its potential applications as a versatile precursor for more complex and biologically active molecules. This document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Introduction to the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms.[1] This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry due to its wide array of biological activities.[2] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including antifungal, antiviral, insecticidal, anticancer, and plant-activating activities.[2] The unique electronic properties and metabolic stability of the thiadiazole ring make it an attractive component in the design of novel therapeutic agents and agrochemicals.[3][4]
The journey of the 1,2,3-thiadiazole ring system began in the late 19th century.[1] Key milestones in its synthetic history include:
-
1896 (Pechmann & Nold): The first documented synthesis of a 1,2,3-thiadiazole derivative.[1]
-
Early 1900s (Wolff): Development of a synthetic route from α-diazo ketones.[1]
-
1955 (Hurd-Mori): A breakthrough synthesis involving the cyclization of hydrazones with thionyl chloride, which remains a cornerstone of 1,2,3-thiadiazole chemistry.[1][5]
This compound, the subject of this guide, incorporates this valuable scaffold. The presence of a methyl group at the 4-position and a hydroxymethyl group at the 5-position makes it a highly versatile intermediate for further chemical elaboration.[6] The hydroxymethyl group, in particular, serves as a convenient handle for modifications such as esterification, alkylation, or oxidation, allowing for extensive structure-activity relationship (SAR) studies.[6]
Synthetic Strategies for this compound
The most practical and widely adopted method for the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[5][7] This reaction involves the treatment of an α-methylene hydrazone with thionyl chloride (SOCl₂) to induce cyclization.[2][8]
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is a multi-step process commencing from readily available starting materials. The key transformation is the Hurd-Mori cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | High-Purity [benchchem.com]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol for Advanced Research
This guide provides an in-depth technical overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will explore its chemical properties, commercial availability, synthesis, and key applications, offering a valuable resource for scientists and professionals in drug discovery and related fields.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in the development of bioactive molecules.[1] This five-membered aromatic system, containing one sulfur and two adjacent nitrogen atoms, is a versatile pharmacophore known to impart a wide range of biological activities to parent compounds. The unique electronic properties and hydrogen bonding capabilities of the 1,2,3-thiadiazole nucleus make it an attractive scaffold for the design of novel therapeutic and agrochemical agents.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of activities, including antifungal, antiviral, anticancer, and herbicidal properties.
This compound emerges as a particularly valuable building block within this class of compounds. Its structure incorporates the bio-active 1,2,3-thiadiazole core, functionalized with a methyl group that can influence steric interactions and a hydroxymethyl group at the 5-position. This reactive alcohol moiety serves as a convenient synthetic handle for further molecular elaboration, such as alkylation, esterification, or oxidation to the corresponding aldehyde.[1] This versatility allows for its integration into diverse molecular frameworks, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates and agrochemicals.
Chemical Identity and Properties
This section details the fundamental chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 163008-86-4 | [2] |
| Molecular Formula | C₄H₆N₂OS | [2] |
| Molecular Weight | 130.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (4-methylthiadiazol-5-yl)methanol | [2] |
| Appearance | Solid (typical) | |
| Purity | ≥95% (typical) |
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} Caption: Chemical structure of this compound.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is 95% or greater. Researchers are advised to request certificates of analysis from suppliers to confirm purity and identity.
| Supplier | Product Number/Identifier | Purity |
| ChemBridge | BB-4030372 | 95% |
| Benchchem | B070236 | High Purity Guaranteed |
| 2a biotech | 2A-9077832 | |
| BLDpharm | BD138446 | |
| BOC Sciences |
This table is not exhaustive and represents a selection of known suppliers. Availability and product specifications should be confirmed directly with the supplier.
Synthesis and Manufacturing
While readily available commercially, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A documented laboratory-scale synthesis involves a two-step process starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]
Detailed Synthesis Protocol[3]
Step 1: Reduction of the Ester to the Alcohol
The initial step is the reduction of the ester functionality of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to the primary alcohol.
-
Reactants: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, Sodium borohydride (NaBH₄)
-
Solvent: Methanol
-
Procedure:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in methanol.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is worked up using standard aqueous extraction procedures to isolate the crude product.
-
Purification is typically achieved by column chromatography on silica gel to yield this compound.
-
Step 2: (Optional) Oxidation to the Aldehyde for Further Derivatization
For many synthetic applications, the alcohol is subsequently oxidized to the corresponding aldehyde, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.
-
Reactant: this compound
-
Oxidizing Agent: Pyridinium chlorochromate (PCC)
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
Pyridinium chlorochromate is suspended in dichloromethane.
-
A solution of this compound in dichloromethane is added to the suspension.
-
The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the desired aldehyde.
-
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for this compound and its subsequent oxidation.
Applications in Research and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Intermediate in the Synthesis of Novel Bioactive Compounds
Research has demonstrated the use of this compound as a precursor for the synthesis of novel tetrazole-containing 1,2,3-thiadiazole derivatives.[3] In this work, the alcohol was first oxidized to the aldehyde, which then underwent a Ugi four-component reaction (U-4CR) with a substituted amine, cyclohexyl isocyanide, and trimethylsilyl azide (TMSN₃) to generate a library of new compounds.[3]
Several of these synthesized derivatives exhibited promising antiviral activity against the Tobacco Mosaic Virus (TMV), with some showing protective effects comparable to the commercial antiviral agent ribavirin.[3] This highlights the potential of this compound as a scaffold for the development of new agrochemicals.
Potential in Medicinal Chemistry
While specific examples of its direct use in drug candidates are still emerging, the broader class of 1,2,3-thiadiazoles has shown significant promise in medicinal chemistry. They are recognized for a wide array of pharmacological activities, including:
-
Anticancer: Certain 1,2,3-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antiviral: The 1,2,3-thiadiazole nucleus is present in compounds with activity against viruses such as HIV-1.
-
Antimicrobial: Derivatives have shown efficacy against both bacterial and fungal pathogens.
The availability of this compound provides a valuable tool for medicinal chemists to synthesize novel derivatives and explore their therapeutic potential in these and other disease areas.
Agrochemical Research
Beyond the antiviral applications mentioned, 1,2,3-thiadiazole derivatives have been explored for their herbicidal and plant growth-regulating properties.[4] For example, a patent describes 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, a derivative accessible from the corresponding carboxylic acid (which can be synthesized from the alcohol), as having herbicidal and growth-regulating effects.[4] This suggests that this compound is a relevant starting material for creating new crop protection agents.
Safety and Handling
A Safety Data Sheet (SDS) should always be consulted before handling this chemical. The following is a summary of key safety information.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a commercially available and synthetically accessible building block that holds considerable potential for researchers in drug discovery and agrochemical development. Its reactive hydroxymethyl group, attached to the biologically significant 1,2,3-thiadiazole core, provides a versatile platform for the synthesis of novel and diverse chemical entities. The demonstrated utility of this compound in creating molecules with antiviral and potential herbicidal activities underscores its value as a key intermediate in the development of new technologies for human health and agriculture.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
Methodological & Application
Protocol for the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol from starting materials
An Application Note and Protocol for the Synthesis of (4--Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction: The Utility of a Versatile Heterocyclic Building Block
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a multifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] The 1,2,3-thiadiazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This makes its derivatives valuable for drug discovery and development.[2][3] Specifically, the title compound serves as a key intermediate for creating more complex molecules, including potential protease inhibitors, antiviral agents, and novel fungicides.[1][4] The presence of a hydroxymethyl group provides a convenient attachment point for synthetic modifications, allowing for extensive structure-activity relationship (SAR) studies.[1]
This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthesis begins with the formation of an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, via the established Hurd-Mori reaction.[3][5] This is followed by the selective reduction of the ester to the desired primary alcohol using a powerful hydride reagent. The rationale behind key procedural choices and necessary safety precautions are detailed to ensure a reproducible and safe execution of the synthesis.
Overall Synthetic Scheme
The synthetic pathway is a two-stage process starting from ethyl 2-chloroacetoacetate, which is first converted to the 1,2,3-thiadiazole ring system, followed by a reduction of the ester functional group.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Principle and Rationale
The formation of the 1,2,3-thiadiazole ring is accomplished via the Hurd-Mori synthesis.[5] This reaction involves the dehydrative cyclization of acylhydrazones with thionyl chloride (SOCl₂).[2][5] In this protocol, we first form a semicarbazone intermediate from ethyl 2-chloroacetoacetate. The subsequent reaction with thionyl chloride, a powerful dehydrating and chlorinating agent, drives the cyclization to form the stable aromatic thiadiazole ring.[6][7] The choice of ethyl 2-chloroacetoacetate as the starting material directly installs the necessary 4-methyl and 5-ethoxycarbonyl substituents on the heterocyclic core.
Detailed Experimental Protocol (Part 1)
Step 1a: Formation of the Semicarbazone Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloroacetoacetate (10.0 g, 60.8 mmol) and ethanol (100 mL).
-
Add semicarbazide hydrochloride (6.78 g, 60.8 mmol) and pyridine (5.3 mL, 66.9 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-(1-carbamoylhydrazono)propanoate.
Step 1b: Hurd-Mori Cyclization
-
Caution: This step must be performed in a well-ventilated fume hood as it involves thionyl chloride, which is corrosive and releases toxic HCl and SO₂ gases upon reaction.
-
In a 250 mL round-bottom flask, place the dried semicarbazone intermediate from the previous step (assume quantitative yield, ~12.2 g, 60.8 mmol).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add excess thionyl chloride (22 mL, 304 mmol) dropwise via an addition funnel over 30 minutes. The temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a solid.[8][9]
Part 2: Reduction to this compound
Principle and Rationale
The conversion of the ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[10] Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ is a powerful source of nucleophilic hydride ions (H⁻) capable of this conversion.[11]
The mechanism involves two key stages. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide intermediate. A final aqueous workup step protonates the alkoxide to give the desired primary alcohol.[12][13]
Figure 2: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.
Detailed Experimental Protocol (Part 2)
-
Caution: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
In the flask, suspend Lithium Aluminum Hydride (1.3 g, 34.8 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (5.0 g, 29.0 mmol) in 50 mL of anhydrous THF.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching Procedure (Fieser method): This must be done with extreme care. While maintaining cooling at 0 °C, slowly and sequentially add the following dropwise:
-
1.3 mL of water
-
1.3 mL of 15% aqueous sodium hydroxide (NaOH)
-
3.9 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[14][15]
Summary of Quantitative Data
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Amount Used | Reaction Time | Temp. (°C) | Expected Yield |
| 1a | Ethyl 2-chloroacetoacetate | 1.0 | 164.59 | 10.0 g | 4 h | Reflux | ~90-95% |
| Semicarbazide HCl | 1.0 | 111.53 | 6.78 g | ||||
| 1b | Semicarbazone Intermediate | 1.0 | 203.19 | ~12.2 g | 12-18 h | 0 → RT | ~60-70% |
| Thionyl Chloride | 5.0 | 118.97 | 22 mL | ||||
| 2 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 1.0 | 172.20 | 5.0 g | 2 h | 0 | ~80-90% |
| Lithium Aluminum Hydride (LiAlH₄) | 1.2 | 37.95 | 1.3 g |
Characterization of Final Product
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Will show distinct signals for the methyl carbon, methylene carbon, and the two aromatic carbons of the thiadiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₄H₆N₂OS = 130.17 g/mol ).[14]
-
Infrared Spectroscopy (IR): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with water to produce HCl and SO₂ gases. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Can ignite upon contact with air or moisture. Handle only under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths, and avoid open flames.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. isres.org [isres.org]
- 4. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 12. orgosolver.com [orgosolver.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C4H6N2OS) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, materials science, and agriculture.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules, including antibacterial, antiviral, antitumor, and antifungal agents.[1][3][4] The compound (4-Methyl-1,2,3-thiadiazol-5-yl)methanol emerges as a particularly valuable building block. It combines this potent heterocyclic core with a reactive primary alcohol at the 5-position, providing a convenient and versatile handle for synthetic diversification.[5] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights into its application.
Core Synthetic Transformations & Diversification Potential
The primary alcohol functionality of this compound is the gateway to a multitude of chemical transformations. This allows for the systematic modification of the scaffold to conduct structure-activity relationship (SAR) studies and develop novel molecular entities. The most fundamental and high-impact transformations include oxidation, esterification, etherification, and halogenation.
Figure 1: Synthetic diversification pathways originating from this compound.
Oxidation to 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is arguably the most crucial transformation, as the aldehyde serves as a versatile intermediate for forming C-C and C-N bonds.
Expertise & Rationale: While many oxidizing agents exist, pyridinium chlorochromate (PCC) is a reliable choice for this transformation, known for selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, especially in anhydrous conditions.[6] Dess-Martin periodinane (DMP) is an excellent, milder alternative that operates at room temperature and avoids chromium waste. The protocol below is based on the well-established use of PCC for oxidizing heterocyclic alcohols.[6]
Protocol 1: PCC-Mediated Oxidation
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Diethyl ether
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
In a separate flask, create a slurry of PCC in an equal volume of anhydrous DCM.
-
Add the PCC slurry to the alcohol solution in one portion at room temperature. The mixture will turn dark brown.
-
Stir the reaction vigorously under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% Ethyl Acetate/Hexanes.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.
-
Pass the entire mixture through a short plug of silica gel, eluting with copious diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.
Trustworthiness & Validation:
-
Expected Yield: 75-90%.
-
Characterization: The product, 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, can be confirmed by ¹H NMR (a characteristic aldehyde proton signal at δ 9.5-10.5 ppm) and Mass Spectrometry.
-
Troubleshooting: If the reaction stalls, gentle heating to 35-40 °C can be applied. If over-oxidation is observed, consider using DMP as the oxidant.
| Transformation | Reagents | Typical Yield | Key Advantages | Reference |
| Alcohol to Aldehyde | PCC, DCM | 75-90% | Reliable, high conversion | [6] |
| Alcohol to Aldehyde | DMP, DCM | 80-95% | Mild, non-toxic metal waste | N/A |
Esterification Reactions
Esterification is a key strategy for modifying the polarity and pharmacokinetic properties of a lead compound. The hydroxymethyl group can be readily converted into a wide range of esters.
Expertise & Rationale: For simple ester synthesis, reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is standard. For more sensitive substrates or when coupling with a carboxylic acid directly, a modern coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is highly effective and avoids the need to first convert the acid to a more reactive species.[7]
Protocol 2: DMTMM-Mediated Esterification
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
DMTMM (1.2 eq)
-
N-methylmorpholine (NMM) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of the carboxylic acid, this compound, and NMM in anhydrous THF, add DMTMM in one portion at room temperature.
-
Stir the mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Trustworthiness & Validation:
-
Expected Yield: 70-95%.[7]
-
Characterization: Formation of the ester can be confirmed by the appearance of new signals corresponding to the "R" group in ¹H and ¹³C NMR, and a characteristic shift of the methylene protons (-CH₂-O-) downfield. IR spectroscopy will show a strong C=O stretch around 1735 cm⁻¹.
Ether Synthesis via Etherification
The synthesis of ethers introduces stable, often lipophilic, linkages. This is valuable in tuning the metabolic stability and membrane permeability of drug candidates.
Expertise & Rationale: A chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (DMSO) is particularly effective for converting benzylic-type alcohols (like our substrate) into methyl or ethyl ethers.[8] This method is advantageous as it is mild and tolerant of other functional groups.
Figure 2: Simplified logic of the TCT/DMSO catalyzed etherification.
Protocol 3: TCT/DMSO-Catalyzed Methoxylation
Materials:
-
This compound (1.0 eq)
-
2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (1.0 eq)
-
Anhydrous Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound and TCT in anhydrous methanol in a round-bottom flask at room temperature.
-
Add DMSO portion-wise over 10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify via silica gel chromatography to yield the methyl ether.
Trustworthiness & Validation:
-
Expected Yield: 60-85%.[8]
-
Characterization: The formation of the methyl ether is confirmed by a new singlet signal around 3.3-3.5 ppm in the ¹H NMR spectrum, corresponding to the methoxy group.
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are potent starting points for novel therapeutic and agrochemical agents.
-
Antifungal/Antiviral Agents: The 4-methyl-1,2,3-thiadiazole core itself has demonstrated significant potential as an antifungal and antiviral agent, suggesting that derivatives could lead to new treatments for plant and human diseases.[1]
-
Plant Activators & Herbicides: 1,2,3-thiadiazole derivatives are known to exhibit herbicidal properties and can act as plant growth regulators.[1][4]
-
Anti-Senescence Compounds: A urea derivative incorporating a 1,2,3-thiadiazole moiety, MTU [1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5yl)urea], has been identified as a highly effective anti-senescence compound, capable of delaying aging and stress-induced senescence in plants, leading to increased crop yields.[9] This highlights the potential for creating novel agrochemicals from this scaffold.
-
Anticancer Research: Various 1,2,3-thiadiazole derivatives have been investigated as potential anticancer agents, acting as inhibitors of proteins like Hsp90, which is crucial for tumor cell development.[3]
Conclusion
This compound is a high-value, multifunctional building block that provides a robust platform for synthetic innovation.[5] The strategic placement of the hydroxymethyl group on the biologically relevant 1,2,3-thiadiazole ring allows for straightforward and efficient diversification. The protocols detailed herein for oxidation, esterification, and etherification represent reliable and scalable methods for researchers in drug discovery and agrochemical development to generate novel libraries of compounds for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Frontiers | Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI [frontiersin.org]
Application Notes and Protocols for the Derivatization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol to Enhance Biological Activity
Introduction: The Strategic Imperative for Derivatization
The (4-Methyl-1,2,3-thiadiazol-5-yl)methanol core is a privileged heterocyclic scaffold, recognized for its significant and varied biological activities. The 1,2,3-thiadiazole moiety is a bioisostere for other five-membered aromatic rings and is implicated in a wide spectrum of pharmacological effects, including antifungal, antiviral, herbicidal, and anticancer properties.[1][2] However, the parent alcohol often serves as a starting point for further molecular elaboration. Strategic derivatization of the hydroxymethyl group can significantly enhance the potency, selectivity, and pharmacokinetic profile of the parent compound. This guide provides a comprehensive overview of the rationale and detailed protocols for the synthesis and biological evaluation of novel derivatives of this compound.
The primary hydroxyl group at the 5-position is a versatile chemical handle for a variety of transformations, including esterification, etherification, and oxidation. These modifications allow for the systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune the molecule's properties for a desired biological target. For instance, converting the alcohol to an ester can modulate lipophilicity, which in turn affects cell membrane permeability and target engagement. Similarly, the formation of ethers can introduce new pharmacophoric elements and alter the molecule's metabolic stability.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel bioactive compounds. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Rationale for Derivatization: A Pathway to Enhanced Activity
The derivatization of this compound is a key strategy to unlock its full therapeutic or agrochemical potential. The rationale for these chemical modifications is multi-faceted:
-
Modulation of Physicochemical Properties: The introduction of different functional groups through esterification or etherification allows for precise control over lipophilicity (LogP), solubility, and electronic properties. This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploration of Structure-Activity Relationships (SAR): By systematically altering the substituent at the 5-position, researchers can probe the steric and electronic requirements of the biological target. This iterative process is fundamental to lead optimization.
-
Introduction of New Pharmacophores: The appended moieties can introduce new binding interactions with the target protein or enzyme, leading to enhanced potency and selectivity.
-
Improved Metabolic Stability: The derivatization can mask metabolically labile sites, thereby increasing the in vivo half-life of the compound.
The following diagram illustrates the key derivatization pathways from the parent alcohol:
Caption: Key derivatization pathways for this compound.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methyl Acetate (Esterification)
This protocol describes a standard esterification procedure using an acyl chloride. The choice of acyl chloride can be varied to synthesize a library of ester derivatives.
Rationale: Acyl chlorides are highly reactive acylating agents that readily react with alcohols in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. Dichloromethane is a common solvent due to its inertness and ease of removal.
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Methyl-1,2,3-thiadiazol-5-yl)methyl acetate.
Protocol 2: Synthesis of 5-(Methoxymethyl)-4-methyl-1,2,3-thiadiazole (Etherification via Williamson Synthesis)
The Williamson ether synthesis is a robust method for preparing ethers. This protocol details the formation of a methyl ether, but other alkyl halides can be used to generate a variety of ether derivatives.
Rationale: The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide.[3] A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol to form the more nucleophilic alkoxide.[4] Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Formation of Alkoxide: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(methoxymethyl)-4-methyl-1,2,3-thiadiazole.
Protocol 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde (Oxidation)
Oxidation of the primary alcohol to an aldehyde provides another key intermediate for further derivatization, such as the formation of imines, oximes, or for use in reductive amination reactions.
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically carried out in an inert solvent like dichloromethane.
Materials and Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Funnel with a sintered glass frit
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq) and silica gel in anhydrous DCM.
-
Addition of Alcohol: Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Washing: Wash the filter cake thoroughly with diethyl ether.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel to yield 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.
Biological Evaluation Protocols
The following protocols are designed to assess the enhanced biological activity of the synthesized derivatives.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi.[1]
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials and Reagents:
-
Synthesized thiadiazole derivatives
-
Positive control antifungal agent (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum density.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with RPMI-1640 medium to achieve a range of test concentrations.
-
Inoculation: Add the diluted fungal inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 530 nm.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
| Parent Alcohol | C. albicans | >128 |
| Ester Derivative 1 | C. albicans | 32 |
| Ether Derivative 1 | C. albicans | 16 |
| Fluconazole | C. albicans | 8 |
Protocol 5: Antiviral Activity Assay against Tobacco Mosaic Virus (TMV) (Half-Leaf Method)
This assay is a standard method for evaluating the in vivo antiviral activity of compounds against plant viruses.[2][5]
Rationale: The half-leaf method allows for a direct comparison of the effect of a test compound and a control on the same leaf, minimizing variability due to leaf age and physiological condition. The number of local lesions that develop is a quantitative measure of viral infectivity.
Materials and Reagents:
-
Synthesized thiadiazole derivatives
-
Positive control antiviral agent (e.g., Ningnanmycin)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Nicotiana glutinosa plants
-
0.1 M Phosphate buffer (pH 7.0)
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Select healthy Nicotiana glutinosa plants of similar age and size.
-
Inoculation: Dust the upper surface of the leaves with carborundum. Mechanically inoculate the leaves with the TMV suspension.
-
Compound Application (Curative Activity): After a set time post-inoculation (e.g., 2 hours), gently rub a solution of the test compound (e.g., 500 µg/mL in buffer) onto one half of the leaf. Rub the buffer solution alone on the other half as a control.
-
Compound Application (Protective Activity): Apply the test compound solution to one half of the leaf and the buffer to the other half before inoculating the entire leaf with TMV.
-
Compound Application (Inactivation Activity): Mix the test compound with the TMV inoculum before applying it to one half of the leaf. Apply the TMV inoculum mixed with buffer to the other half.
-
Incubation: Keep the plants in a greenhouse for 3-4 days to allow for lesion development.
-
Data Collection: Count the number of local lesions on both halves of each leaf.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Data Presentation:
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
| Parent Alcohol | 15.2 | 20.5 | 18.3 |
| Ester Derivative 1 | 55.8 | 62.1 | 58.7 |
| Ether Derivative 1 | 65.4 | 70.3 | 68.9 |
| Ningnanmycin | 58.3 | 65.7 | 61.2 |
Visualizing the Workflow and Potential Mechanism
The following diagram outlines the integrated workflow from synthesis to biological evaluation:
Caption: Integrated workflow from synthesis to biological evaluation.
A hypothetical signaling pathway illustrating a potential mechanism of action for an antifungal derivative is shown below. This is a generalized representation and the actual mechanism would need to be elucidated through further studies.
Caption: Hypothetical antifungal mechanism of a thiadiazole derivative.
Conclusion and Future Directions
The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic and agrochemical agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of a diverse library of derivatives. The systematic application of these methods will enable the elucidation of key structure-activity relationships, paving the way for the development of compounds with enhanced potency, selectivity, and desirable physicochemical properties.
Future work should focus on expanding the diversity of the synthesized library by exploring a wider range of acyl and alkyl groups. Furthermore, mechanistic studies should be undertaken for the most potent compounds to identify their specific molecular targets and pathways of action. This comprehensive approach will undoubtedly accelerate the translation of these promising scaffolds into valuable real-world applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol in Preclinical Research
Authored by: A Senior Application Scientist
Introduction: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a versatile heterocyclic compound featuring a 1,2,3-thiadiazole core.[1] This structural motif is recognized in medicinal and agrochemical research as a "privileged scaffold," suggesting its potential for diverse biological activities.[1][2][3] While extensive research has focused on its derivatives, which have shown promise as antimicrobial and fungicidal agents, the parent compound, this compound, remains a molecule of significant interest for foundational screening.[3][4][5] Its utility as a precursor in the synthesis of potential protease inhibitors, antiviral, and anti-inflammatory agents underscores the need for a systematic evaluation of its intrinsic biological effects.[1] The presence of a hydroxymethyl group provides a reactive site for further chemical modifications, making it an attractive starting point for structure-activity relationship (SAR) studies.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro and in vivo evaluations of this compound. The protocols are designed to first establish a cytotoxicity profile, followed by an investigation into its potential anti-cancer and anti-inflammatory properties.
Part 1: In Vitro Evaluation of this compound
The initial phase of assessing a novel compound involves a tiered in vitro screening approach. This allows for a cost-effective and high-throughput evaluation of its biological activity and helps to elucidate its mechanism of action before proceeding to more complex in vivo models.[6]
Foundational Cytotoxicity Screening
Rationale: Before investigating specific biological activities, it is crucial to determine the cytotoxic potential of this compound across various cell lines.[6][7] This foundational step helps to identify a suitable concentration range for subsequent functional assays, distinguishing between targeted therapeutic effects and general toxicity.[8] The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Workflow for In Vitro Cytotoxicity Assessment:
Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.
Protocol: MTT Assay for In Vitro Cytotoxicity [10]
-
Cell Seeding: Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[10] Include a vehicle control (medium with DMSO) and a no-treatment control.[10] Replace the medium in the wells with 100 µL of the prepared compound dilutions and incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[9]
Data Presentation: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Treatment Duration | IC50 (µM) of this compound |
| MCF-7 (Breast Cancer) | 48 hours | 25.5 ± 2.1 |
| A549 (Lung Cancer) | 48 hours | 32.8 ± 3.5 |
| HEK293 (Non-cancerous) | 48 hours | > 100 |
Investigating the Mechanism of Cell Death: Apoptosis Assays
Rationale: Should this compound exhibit significant cytotoxicity in cancer cell lines, the next logical step is to investigate the mechanism of cell death. Caspases are a family of proteases that are central to the execution of apoptosis.[11] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis induction.[12][13]
Protocol: Caspase-3/7 Activity Assay [12][14]
-
Cell Treatment: Seed a cancer cell line that showed sensitivity to the compound (e.g., MCF-7) in a 96-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.[12][13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[12]
Gene Expression Analysis of Apoptotic Markers
Rationale: To further corroborate the findings from the caspase activity assay and to gain deeper insight into the apoptotic pathway, quantitative real-time PCR (RT-qPCR) can be employed to measure the expression levels of key apoptosis-related genes such as Bax, Bcl-2, and p53.[15][16][17]
Protocol: RT-qPCR for Apoptosis-Related Genes [15][18][19]
-
RNA Isolation: Treat cells with this compound as described for the caspase assay. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).[15][18]
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15][17]
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH).[19]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[17]
Part 2: In Vivo Evaluation of this compound
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context.[20][21]
Anti-Tumor Efficacy in a Xenograft Mouse Model
Rationale: To assess the potential anti-cancer activity of this compound in vivo, a human tumor xenograft model is a standard and effective approach.[20][21][22] This involves implanting human cancer cells into immunodeficient mice.[23][24]
Workflow for In Vivo Xenograft Study:
References
- 1. This compound | High-Purity [benchchem.com]
- 2. Item - Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles - American Chemical Society - Figshare [acs.figshare.com]
- 3. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. RT-qPCR [bio-protocol.org]
- 16. genscript.com [genscript.com]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. researchgate.net [researchgate.net]
- 23. championsoncology.com [championsoncology.com]
- 24. criver.com [criver.com]
Analytical methods for the quantification of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol in biological samples
Application Note & Protocol
Topic: High-Throughput Bioanalytical Method for the Quantification of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction: The Analytical Imperative
This compound is a heterocyclic building block integral to the synthesis of novel therapeutic agents and agrochemicals.[1] The 1,2,3-thiadiazole core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and its role as a versatile bioisostere.[1] As compounds derived from this moiety advance through the development pipeline, a robust and reliable analytical method for its quantification in biological matrices becomes paramount. Such a method is essential for delineating the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and ensuring the safety and efficacy of new chemical entities.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing and implementing a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. We will explore the causality behind key experimental choices, from sample preparation to instrumental analysis, grounded in established bioanalytical guidelines.
The Bioanalytical Strategy: A Triad of Selectivity, Sensitivity, and Speed
The quantification of a small molecule like this compound (Molecular Formula: C₄H₆N₂OS, Molecular Weight: 130.17 g/mol ) from a complex biological matrix such as plasma presents a significant analytical challenge.[2] Plasma is replete with endogenous components like proteins, lipids, and salts that can interfere with analysis and suppress the instrument signal.[3][4]
Our strategy is therefore built on three pillars:
-
Effective Sample Preparation: To isolate the analyte from matrix components, ensuring cleaner samples and improved instrument performance.[4][5]
-
Efficient Chromatographic Separation: To resolve the analyte from any remaining interferences, providing a distinct peak for measurement.
-
Selective and Sensitive Detection: To accurately quantify the analyte, even at low concentrations, using the gold standard of tandem mass spectrometry (MS/MS).[6][7][8]
The entire method must be validated according to regulatory standards to ensure its reliability and reproducibility. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on bioanalytical method validation, which forms the bedrock of this protocol.[9][10][11][12]
Foundational Component: The Internal Standard (IS)
An Internal Standard (IS) is critical for achieving high-quality quantitative data in LC-MS bioanalysis.[13] It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample preparation and analysis.[13][14]
Causality: Analyte loss can occur at multiple stages (extraction, reconstitution, injection). Furthermore, matrix effects can inconsistently suppress or enhance the analyte's ionization in the mass spectrometer. An ideal IS will experience similar losses and matrix effects as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are normalized, leading to significantly improved accuracy and precision.[13]
Selection Criteria:
-
Ideal Choice (Stable Isotope-Labeled IS): The preferred IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it tracks the analyte's behavior almost perfectly through the entire process.[14][15]
-
Practical Alternative (Structural Analog): When a SIL-IS is unavailable, a close structural analog can be used.[14][15] For this application, a suitable analog could be (4-Methyl-1,3-thiazol-5-yl)methanol or (5-Methyl-1,3,4-thiadiazol-2-yl)methanol.[16][17] The key is that it must be chromatographically resolved from the analyte and not interfere with its MS/MS detection.
Sample Preparation: Isolating the Target
The primary goal of sample preparation is to remove high-abundance proteins, which constitute the bulk of plasma's interfering matrix.[4][18] We present two protocols with differing levels of cleanup, allowing researchers to choose based on their required sensitivity and throughput.
Workflow Diagram: General Bioanalytical Process
Caption: General workflow for quantification of an analyte in biological samples.
Protocol 1: Protein Precipitation (PPT)
Principle: This technique uses an organic solvent to alter the polarity of the sample matrix, causing proteins to denature and precipitate.[19] It is a rapid, simple, and cost-effective method suitable for high-throughput analysis.[18][19] Acetonitrile is often preferred as it typically yields cleaner extracts than methanol.
Materials:
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS) stock solution
-
HPLC-grade Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
-
Vortex mixer
-
Calibrated pipettes
-
Microcentrifuge or plate centrifuge capable of >3,000 x g
Step-by-Step Methodology:
-
Sample Thawing: Thaw frozen plasma samples, calibrators, and QCs at room temperature, then vortex gently to ensure homogeneity.[20]
-
Aliquoting: In a clearly labeled microcentrifuge tube or a well of a 96-well plate, pipette 100 µL of plasma.
-
Internal Standard Spiking: Add 25 µL of the IS working solution to each sample (except for "double blank" samples used to check for matrix interferences).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[21] The cold temperature enhances protein precipitation.
-
Vortexing: Cap the tubes or seal the plate and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[20]
-
Centrifugation: Centrifuge the samples at 4°C for 10 minutes at 14,000 x g to pellet the precipitated proteins.[18][22]
-
Supernatant Transfer: Carefully aspirate the supernatant (~300 µL) and transfer it to a clean tube or a new 96-well plate for analysis. Be careful not to disturb the protein pellet.
-
Analysis: Inject an aliquot (typically 5-10 µL) of the supernatant directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
Principle: SPE is a more selective sample preparation technique that provides a significantly cleaner extract than PPT.[23][24] It operates like a form of digital chromatography.[25] For a moderately polar compound like this compound, a reversed-phase (e.g., C18 or polymeric) sorbent is appropriate. The analyte is retained on the non-polar sorbent while polar interferences (salts) are washed away. The analyte is then eluted with an organic solvent.[25]
Materials:
-
All materials from Protocol 1
-
SPE cartridges or 96-well SPE plates (e.g., Strata-X, Oasis HLB)
-
SPE vacuum manifold or positive pressure processor
-
HPLC-grade Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., 90:10 Acetonitrile:Water)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 20% Acetonitrile in water)
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step logical flow of the Solid-Phase Extraction process.
Step-by-Step Methodology:
-
Sample Pre-treatment: Thaw and aliquot 100 µL of plasma as described in the PPT protocol. Add 25 µL of IS. Dilute the plasma with 200 µL of 2% phosphoric acid in water to disrupt protein binding. Centrifuge at >3,000 x g for 5 minutes and use the supernatant for loading.
-
SPE Plate/Cartridge Conditioning: Pass 1 mL of Methanol through the sorbent to activate the functional groups. Do not allow the sorbent bed to dry.[25]
-
Equilibration: Pass 1 mL of deionized water through the sorbent to prepare it for the aqueous sample.[25]
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE plate. Apply a slow flow rate to ensure sufficient interaction time between the analyte and the sorbent.
-
Washing: Pass 1 mL of 5% Methanol in water through the sorbent. This step removes salts and other highly polar interferences without prematurely eluting the analyte.[25]
-
Elution: Elute the analyte and IS from the sorbent using 1 mL of the elution solvent (e.g., 90:10 Acetonitrile:Water). Collect the eluate in a clean collection plate or tubes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of reconstitution solvent. This step concentrates the analyte and ensures the final sample is in a solvent compatible with the initial mobile phase conditions.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
Principle: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the components of the prepared sample. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). In the tandem MS, the specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly selective and is known as Multiple Reaction Monitoring (MRM), providing excellent sensitivity and specificity.[6][26]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures elution of the analyte while cleaning the column. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains nitrogen atoms that are readily protonated. |
| MRM Transition (Analyte) | 131.2 → 88.1 (Hypothesized) | Precursor [M+H]⁺. Product ion corresponds to a plausible fragment. |
| MRM Transition (IS) | Analyte-specific (e.g., 134.2 → 91.1 for a d3-IS) | Must be unique and not interfere with the analyte transition. |
| Dwell Time | 100 ms | Balances the number of data points across the peak with sensitivity. |
| Collision Energy (CE) | To be optimized | The voltage applied to fragment the precursor ion; analyte-dependent. |
| Source Temperature | 500 °C | Optimized for efficient desolvation of the ESI spray. |
Note: The MRM transition for this compound must be empirically determined during method development by infusing a standard solution into the mass spectrometer.
Method Validation: Establishing Trustworthiness
A bioanalytical method is not trustworthy until it is validated. The protocols described must be subjected to a full validation procedure as outlined by regulatory agencies.[9][11] This ensures the data generated is reliable for its intended purpose.
Table 2: Key Bioanalytical Validation Parameters & Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Linearity & Range | To demonstrate a proportional response over a defined concentration range. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; Accuracy within ±20%; Precision ≤ 20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | For QC samples (Low, Mid, High): Accuracy within ±15% of nominal; Precision ≤ 15% CV. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion: A Framework for Success
This application note provides a detailed framework for the quantitative analysis of this compound in human plasma. By combining a robust sample preparation technique—either rapid protein precipitation or more thorough solid-phase extraction—with the selectivity and sensitivity of LC-MS/MS, researchers can generate high-quality data for critical drug development studies. The causality behind each step, from the crucial choice of an internal standard to the final instrument parameters, has been explained to empower the scientist. Adherence to the principles of bioanalytical method validation is non-negotiable and ensures that the resulting data is both accurate and defensible.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. cerilliant.com [cerilliant.com]
- 16. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (5-Methyl-1,3,4-thiadiazol-2-yl)methanol [myskinrecipes.com]
- 18. benchchem.com [benchchem.com]
- 19. Technical Tip: Protein Precipitation [phenomenex.com]
- 20. a protein precipitation extraction method [protocols.io]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 23. organomation.com [organomation.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction
Welcome to the technical support guide for the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This molecule is a valuable heterocyclic building block in the development of novel agrochemicals and pharmaceuticals.[1] The 1,2,3-thiadiazole scaffold is a privileged structure known for a wide spectrum of biological activities.[2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis yield and purity of this target compound. We will address common experimental challenges through a practical, question-and-answer troubleshooting format, supplemented with detailed protocols and mechanistic explanations.
Core Synthesis Strategy & Workflow
The most established and versatile route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[4][5] For our target molecule, a two-stage process is optimal: first, the construction of the thiadiazole ring with a handle for functional group manipulation (an ester), followed by its reduction to the desired primary alcohol.
References
Technical Support Center: Purification of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Welcome to the technical support resource for the purification of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. As a polar heterocyclic alcohol, this compound presents unique purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven troubleshooting advice and detailed methodologies to address common issues.
This compound is a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. The following FAQs and troubleshooting guides are structured to help you diagnose problems and implement effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a persistent, sticky oil that won't solidify. How can I proceed with purification?
Answer: This is a common issue, often caused by the presence of residual solvents or low-melting point impurities that inhibit the formation of a crystal lattice. The goal is to remove these contaminants to either induce crystallization or prepare the material for chromatography.
Causality: The hydroxymethyl group and the nitrogen and sulfur heteroatoms make the molecule quite polar, increasing its affinity for polar solvents like DMF or DMSO which are often used in synthesis and are difficult to remove. Furthermore, byproducts from synthesis can act as eutectic-forming impurities.
Troubleshooting Strategy: Trituration
Trituration involves washing the crude oil with a solvent in which your target compound is insoluble (or poorly soluble), but the impurities are soluble.
Step-by-Step Protocol: Trituration of Crude this compound
-
Solvent Selection: Begin with a non-polar solvent. Diethyl ether or a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) are excellent starting points.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small volume of the chosen trituration solvent.
-
Using a spatula or glass rod, vigorously stir and scratch the flask's inner surface. This mechanical action can break up the oil and provide nucleation sites for crystallization.
-
Continue stirring for 15-30 minutes. If the oil solidifies, you have successfully induced precipitation.
-
-
Isolation:
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a fresh, cold portion of the trituration solvent to remove any remaining surface impurities.
-
Dry the purified solid under vacuum.
-
-
Verification: Assess the purity of the resulting solid by TLC or ¹H NMR. If significant impurities remain, column chromatography is the recommended next step.
Q2: My post-workup TLC shows multiple spots. What are the likely impurities and how do I get rid of them?
Answer: Identifying potential impurities is crucial for designing an effective purification strategy. The nature of these byproducts is dictated by the synthetic route used to prepare the target molecule. A common route is the reduction of a corresponding carboxylic acid or ester.
Plausible Impurities & Removal Strategies:
| Impurity Type | Plausible Structure/Description | Reason for Formation | Recommended Removal Method |
| Unreacted Starting Material | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Incomplete reduction of the carboxylic acid. | Acid-Base Extraction: Wash the organic layer with a weak aqueous base (e.g., NaHCO₃ solution) to convert the acid to its water-soluble salt.[2] |
| Unreacted Ester | e.g., Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Incomplete reduction of the ester starting material. | Column Chromatography: The ester is significantly less polar than the product alcohol and will elute first. |
| Chlorinated Byproducts | (4-Methyl-1,2,3-thiadiazol-5-yl)methyl chloride | Can form if thionyl chloride is used in the synthesis of the parent acid and residual amounts are present during workup.[3] | Aqueous Wash & Chromatography: A simple aqueous wash during workup can hydrolyze some chlorinated species. Column chromatography will effectively separate it from the more polar alcohol. |
| Sulfur-related Impurities | Elemental sulfur, open-ring byproducts | Can arise from the synthesis of the thiadiazole ring itself or its degradation.[4] | Filtration & Chromatography: Elemental sulfur is often insoluble in many organic solvents and can sometimes be removed by filtration. Chromatography is effective for soluble sulfur-containing impurities. |
Q3: My compound streaks severely during silica gel column chromatography, leading to poor separation. What's causing this and how can I fix it?
Answer: This is a classic problem encountered when purifying basic or polar heterocyclic compounds on standard silica gel.[5]
Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). The lone pair electrons on the nitrogen atoms of the thiadiazole ring can form strong, non-ideal interactions (like hydrogen bonds) with these acidic sites. This strong binding leads to slow, uneven movement down the column, resulting in significant peak tailing or "streaking".
Troubleshooting Strategy: Mobile Phase Modification
To mitigate this, you must "deactivate" the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).
Step-by-Step Protocol: Optimizing Column Chromatography
-
Select a Base Modifier: The most common choice is triethylamine (TEA). Add 0.5-1% TEA (v/v) to your eluent system (e.g., Ethyl Acetate/Hexane). For very sensitive compounds, a weaker base like pyridine can be used, or the column can be flushed with a solvent system containing the modifier before loading the sample.[6]
-
Determine the Optimal Eluent:
-
On a TLC plate, spot your crude mixture.
-
Develop the TLC plate in your chosen solvent system (e.g., 50% EtOAc/Hexane).
-
Prepare the same solvent system but with 1% TEA added. Develop a new TLC plate.
-
Compare the two plates. The plate developed with TEA should show rounder, more defined spots with higher Rf values. The optimal Rf for the target compound for column separation is typically 0.2-0.3.
-
-
Column Preparation and Elution:
-
Pack the column using the optimized eluent containing TEA.
-
Dissolve your crude product in a minimum amount of dichloromethane or the eluent, and load it onto the column.
-
Elute the column with the TEA-modified solvent, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Visualization of the Purification Workflow
Caption: General purification workflow for this compound.
Q4: How can I use acid-base extraction to remove the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid starting material?
Answer: Acid-base extraction is an exceptionally efficient liquid-liquid extraction technique for separating acidic or basic compounds from neutral species.[7][8] In this case, your target (an alcohol) is neutral, while the key impurity (a carboxylic acid) is acidic.
Causality: A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a sodium carboxylate salt. This ionic salt is highly soluble in water and will be extracted from the organic solvent into the aqueous layer. The neutral alcohol remains in the organic layer.[9]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ gas that forms during the neutralization.
-
Allow the layers to separate completely.
-
-
Separation:
-
Drain the lower aqueous layer (containing the carboxylate salt impurity).
-
Repeat the extraction with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.
-
-
Washing and Drying:
-
Wash the organic layer with water, followed by a saturated brine (NaCl) solution to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now free of the acidic starting material.
Visualization of Acid-Base Extraction
Caption: Separation of neutral alcohol from acidic impurity via acid-base extraction.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 8. psiberg.com [psiberg.com]
- 9. studylib.net [studylib.net]
Technical Support Center: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block.[1][2] Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.
The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the 4-methyl-1,2,3-thiadiazole core, commonly achieved via the Hurd-Mori reaction.[3][4][5] The second stage is the reduction of a functional group at the 5-position, such as a carboxylic acid or ester, to the desired primary alcohol. Each stage presents unique challenges, from byproduct formation during cyclization to potential degradation of the heterocyclic ring during reduction.
This guide is structured into two main troubleshooting sections, followed by a comprehensive set of frequently asked questions (FAQs) to directly address specific issues you may encounter.
Section 1: Troubleshooting the Hurd-Mori Synthesis of the 1,2,3-Thiadiazole Core
The Hurd-Mori reaction is a powerful method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride. However, it is not without its complexities.[3][4] This section will help you navigate the common pitfalls of this critical step.
Q1: My Hurd-Mori reaction is resulting in a low yield of the desired 4-methyl-1,2,3-thiadiazole-5-carboxylic acid/ester. What are the likely causes and how can I improve it?
Low yields in the Hurd-Mori reaction can often be traced back to the quality of the starting materials or suboptimal reaction conditions. High temperatures, in particular, can be detrimental to the stability of the reactants and products.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your hydrazone precursor is pure and structurally correct. The presence of an active α-methylene group is essential for successful cyclization.[6]
-
Optimize Reaction Temperature: High temperatures can lead to decomposition. It is advisable to run the reaction at a controlled, lower temperature. The addition of thionyl chloride should be performed slowly and at a reduced temperature, for instance, in an ice bath.[6]
-
Consider the N-Protecting Group: If your substrate contains a nitrogenous heterocycle, the choice of the N-protecting group is crucial. Electron-withdrawing groups tend to favor the cyclization reaction.[6][7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[6]
Q2: I'm observing multiple spots on my TLC plate post-reaction, and purification is proving difficult. What are these byproducts and how can I minimize their formation?
The formation of byproducts is a common issue in the Hurd-Mori synthesis, often leading to complex purification challenges. These byproducts can include chlorinated impurities and isomeric thiadiazoles.[8]
Common Byproducts and Mitigation Strategies:
-
Chlorinated Byproducts: Excess thionyl chloride can react with other functional groups in your molecule.
-
Solution: Use a stoichiometric amount of thionyl chloride or a slight excess. Ensure the reaction is quenched properly by carefully pouring it into ice water to hydrolyze any remaining thionyl chloride. An aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.[8]
-
-
Isomeric Byproducts: Non-regioselective cyclization can lead to the formation of isomeric thiadiazoles, which can be difficult to separate from the desired product.
-
Solution: The regioselectivity of the Hurd-Mori reaction can be influenced by the structure of the hydrazone precursor. In some cases, modifying the substituents on the starting material can direct the cyclization to the desired isomer.[8]
-
-
Alternative Cyclization Pathways: In some instances, the reaction of (ethoxycarbonyl)hydrazono derivatives with thionyl chloride can lead to the formation of oxadiazine byproducts.[6]
-
Solution: Modifying the reaction solvent and temperature can help to favor the desired 1,2,3-thiadiazole formation. Careful purification by column chromatography is often necessary to separate these byproducts.[6]
-
Table 1: Common Byproducts in Hurd-Mori Synthesis and Their Removal
| Impurity Type | Plausible Structure/Description | Reason for Formation | Recommended Removal Method |
| Unreacted Starting Material | e.g., Hydrazone precursor | Incomplete cyclization reaction. | Column Chromatography |
| Isomeric Byproducts | e.g., 4-substituted isomer | Non-regioselective cyclization or rearrangement.[8] | Column Chromatography, HPLC |
| Chlorinated Byproducts | R-CH₂-Cl | Reaction of other functional groups with excess thionyl chloride.[8] | Column Chromatography, Aqueous Wash |
| Oxadiazine Byproducts | e.g., 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione | Alternative cyclization pathway.[6] | Column Chromatography |
Section 2: Troubleshooting the Reduction to this compound
The reduction of the carboxylic acid or ester at the 5-position is the final and often delicate step. The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions, including cleavage of the thiadiazole ring.
Q3: My reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid/ester with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield and a complex mixture of products. What is going wrong?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] However, its high reactivity and basic nature can lead to side reactions with the 1,2,3-thiadiazole ring.
Potential Issues with LiAlH₄ Reduction:
-
Ring Instability: The 1,2,3-thiadiazole ring can be unstable under strongly basic conditions and may undergo ring-opening or decomposition.
-
Over-reduction: While less common for a primary alcohol, the potent nature of LiAlH₄ could potentially lead to other reductions in the molecule if other sensitive functional groups are present.
-
Violent Quenching: The reaction of excess LiAlH₄ with water or protic solvents is highly exothermic and can lead to the decomposition of the product.[11]
Troubleshooting and Optimization:
-
Inverse Addition: Instead of adding the substrate to a solution of LiAlH₄, try adding the LiAlH₄ solution slowly to the substrate solution at a low temperature (e.g., 0 °C or below). This "inverse addition" method keeps the concentration of the strong reducing agent low throughout the reaction, which can minimize side reactions.
-
Milder Reducing Agents: Consider using a milder reducing agent. Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are effective at reducing carboxylic acids and are generally less basic than LiAlH₄, which can help preserve the integrity of the thiadiazole ring.[12]
-
Careful Work-up: A careful work-up procedure is crucial. A common method is the Fieser work-up, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts in a granular form that is easy to filter.
Q4: Are there any alternative, milder methods to reduce the carboxylic acid/ester group that are more compatible with the 1,2,3-thiadiazole ring?
Yes, several milder and more selective reducing agents can be employed to minimize the risk of side reactions.
Alternative Reducing Agents:
| Reducing Agent | Substrate | Advantages | Considerations |
| Borane-THF (BH₃·THF) | Carboxylic Acid | Highly selective for carboxylic acids, less basic than LiAlH₄.[12] | Requires an inert atmosphere. |
| Borane-dimethyl sulfide (BMS) | Carboxylic Acid | More stable and easier to handle than BH₃·THF.[12] | Has an unpleasant odor. |
| Sodium Borohydride (NaBH₄) in the presence of a Lewis acid | Ester | Milder than LiAlH₄. The Lewis acid activates the ester. | May require optimization of the Lewis acid and reaction conditions. |
| Diisobutylaluminium hydride (DIBAL-H) | Ester | Can reduce esters to aldehydes at low temperatures, and further to alcohols at higher temperatures. | Requires careful temperature control to avoid over-reduction. |
Frequently Asked Questions (FAQs)
Q5: What are the best practices for purifying the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.[8][13] Given that the product is an alcohol, it is moderately polar. A gradient elution with a solvent system like hexane/ethyl acetate is often effective. It is important to handle the compound under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[6]
Q6: Are there alternatives to the use of thionyl chloride in the Hurd-Mori synthesis to avoid chlorinated byproducts?
Yes, several modern variations of the Hurd-Mori synthesis have been developed to avoid the use of the hazardous and highly reactive thionyl chloride. One effective alternative is the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[6][14] These methods are generally milder and more environmentally friendly.
Q7: How can I confirm the structure of my final product and identify any impurities?
A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (-OH) and the thiadiazole ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizing the Synthetic Pathway and Potential Pitfalls
Diagram 1: General Synthetic Route
Caption: A simplified workflow of the two-stage synthesis.
Diagram 2: Troubleshooting Logic for the Hurd-Mori Reaction
Caption: A decision tree for troubleshooting the Hurd-Mori synthesis step.
Diagram 3: Troubleshooting Logic for the Reduction Step
Caption: A decision tree for troubleshooting the final reduction step.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Borane Reagents [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Synthesis
Welcome to the technical support guide for the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (PubChem CID: 18411623)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals. This compound is a valuable heterocyclic building block used in the development of novel pharmaceutical and agrochemical agents, prized for the diverse biological activities associated with the 1,2,3-thiadiazole scaffold[2][3][4].
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with its synthesis. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to optimize the reaction for your specific laboratory context.
Core Synthetic Strategy: The Hurd-Mori Reaction and Subsequent Reduction
The most established and versatile route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction[5][6][7]. This pathway involves the reaction of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂) to facilitate electrophilic cyclization[8][9][10]. For the target molecule, the synthesis is typically a two-stage process:
-
Stage 1: Hurd-Mori Cyclization to form an ester-substituted thiadiazole, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Stage 2: Reduction of the ester group to the primary alcohol.
This overall workflow is visualized below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My Hurd-Mori cyclization reaction has a very low or zero yield. What are the primary causes and how can I fix it?
This is the most common challenge. The issue almost always lies with the hydrazone precursor or the reaction conditions. Let's break down the potential causes systematically.
-
Potential Cause A: Inactive Hydrazone Precursor
-
Explanation: The Hurd-Mori reaction requires an activated hydrazone. Simple hydrazones may not be sufficiently nucleophilic for efficient cyclization. The use of N-acyl or N-tosyl hydrazones significantly enhances reactivity[8]. Tosylhydrazones, in particular, are stable, readily available, and highly reactive, making them excellent substrates[7].
-
Recommended Solution: If using a simple hydrazone, consider switching to the corresponding N-tosylhydrazone. Alternatively, an improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which avoids the use of thionyl chloride altogether[6][11].
-
-
Potential Cause B: Unfavorable Electronic Effects
-
Explanation: If your starting material contains other nitrogenous heterocycles, their electronic properties are critical. Electron-donating groups (like alkyl groups) on a ring nitrogen can decrease the electrophilicity of the carbon involved in the cyclization, thus hindering the reaction[12].
-
Recommended Solution: Protect any interfering nitrogen atoms with a strong electron-withdrawing group, such as a methyl carbamate. This modification has been shown to dramatically improve conversion rates in complex substrates[12].
-
-
Potential Cause C: Harsh Reaction Conditions
-
Explanation: While some reactions require heat, the intermediates in the Hurd-Mori pathway can be thermally labile. The 1,2,3-thiadiazole ring itself can undergo thermal decomposition to yield thioketenes[9][13]. Excessive heat can lead to intractable tars and a significant reduction in yield.
-
Recommended Solution: Optimize the reaction temperature carefully. Start the addition of thionyl chloride at 0 °C or even lower. Allow the reaction to warm to room temperature slowly and monitor progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be beneficial, but avoid aggressive refluxing unless substrate requirements demand it[12].
-
Caption: Troubleshooting flowchart for low yield in the Hurd-Mori reaction.
Question 2: My reaction is complete, but I am struggling to isolate a pure product. My NMR shows multiple spots/peaks. What are the likely impurities?
-
Explanation: The synthesis can generate several characteristic byproducts. Identifying them is the first step to removal.
-
Recommended Solution: Refer to the following table of common impurities and their removal methods.
| Impurity Type | Plausible Structure/Description | Reason for Formation | Recommended Removal Method |
| Unreacted Hydrazone | Starting hydrazone | Incomplete cyclization reaction. | Column Chromatography. The hydrazone is typically more polar than the thiadiazole ester. |
| Chlorinated Byproduct | (4-Methyl-1,2,3-thiadiazol-5-yl)methyl chloride | Reaction of the target alcohol with residual thionyl chloride or HCl generated during workup. | Careful aqueous wash (e.g., with NaHCO₃ solution) to neutralize acid. Column Chromatography. |
| Isomeric Byproducts | 5-Methyl-1,2,3-thiadiazole-4-carboxylate derivative | Non-regioselective cyclization, although typically a minor pathway for these substrates. | Careful Column Chromatography or preparative HPLC may be required if separation is difficult[9]. |
| Reagent Residue | Sulfur, Pyridine/Base | Residue from the Hurd-Mori reaction or workup. | Aqueous wash, filtration, and column chromatography[9]. |
Question 3: The final reduction step with LiAlH₄ is giving a low yield or a complex mixture. What should I check?
-
Explanation: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. Issues often stem from moisture, temperature control, or the workup procedure.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all glassware thoroughly.
-
Control Temperature: The reaction is highly exothermic. Add the ester solution dropwise to a suspension of LiAlH₄ in THF at 0 °C to maintain control.
-
Proper Quenching: A Fieser workup is highly recommended for consistent results. After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and sequentially add, dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure produces a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.
-
-
Stirring: Stir the mixture for 15-30 minutes after quenching until a white, filterable precipitate forms. Filter the solid and wash thoroughly with ethyl acetate or THF. The product will be in the filtrate.
-
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) for the final reduction step? A1: Generally, no. Sodium borohydride is not reactive enough to reduce esters to primary alcohols. A more powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄) is required for this transformation[14].
Q2: How stable is the final product, this compound? A2: 1,2,3-Thiadiazoles are generally stable aromatic heterocycles[7][13]. However, they can be sensitive to strong acids, bases, and high temperatures. The ring can undergo cleavage under certain thermal or photochemical conditions[9]. Store the final compound in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere (N₂ or Ar) is recommended.
Q3: What TLC conditions are best for monitoring these reactions? A3: For monitoring the Hurd-Mori reaction (ester formation), a mobile phase of 20-30% ethyl acetate in hexanes is a good starting point. The product ester will be less polar than the hydrazone starting material. For the reduction step, the product alcohol will be significantly more polar than the starting ester. A mobile phase of 40-50% ethyl acetate in hexanes will typically show the starting ester with a high Rf and the product alcohol with a lower Rf.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This protocol is a representative procedure based on the Hurd-Mori cyclization[6][8].
-
Semicarbazone Formation:
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the mixture for 3-5 hours. Monitor the reaction's completion using TLC.
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Wash the resulting solid with water and diethyl ether, then dry under vacuum to yield the semicarbazone intermediate.
-
-
Hurd-Mori Cyclization:
-
Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath with magnetic stirring.
-
Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension over 20-30 minutes. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure title ester.
-
Protocol 2: Reduction to this compound
This protocol describes the reduction of the ester to the target alcohol[14].
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
After addition, allow the mixture to stir at 0 °C for 1.5 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
-
Workup and Purification:
-
Quench the reaction carefully at 0 °C by the sequential, dropwise addition of water, 15% NaOH (aq), and then more water, as described in the troubleshooting section.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.
-
References
- 1. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 12. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. download.e-bookshelf.de [download.e-bookshelf.de]
- 14. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Welcome to the technical support center for researchers using (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. As a Senior Application Scientist, I understand that achieving reproducible and reliable data is paramount to your research success. This guide is designed to address common challenges and sources of variability when working with this versatile heterocyclic building block. We will move beyond simple checklists to explore the causal factors behind inconsistent results, empowering you to design robust and self-validating experiments.
This compound is a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its thiadiazole core is a valuable scaffold in medicinal chemistry.[3][4] However, like many small molecules, its physicochemical properties can present challenges in aqueous bioassay environments, leading to frustrating inconsistencies. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My results vary significantly from day to day. What is the most likely cause related to the compound itself?
A1: Day-to-day variability is one of the most common issues reported and often points to inconsistent preparation of working solutions or degradation of the compound. The primary culprits are compound stability in solution and handling practices.
Core Insight: While stock solutions in 100% DMSO are relatively stable when stored correctly, the compound's stability can decrease significantly once diluted, especially if left at room temperature for extended periods. A study on thousands of compounds in DMSO showed that after 3 months at room temperature, the probability of observing the intact compound was 92%, dropping to 83% after 6 months and only 52% after one year.[5][6] This underscores the importance of proper storage and handling, even for the stock solution.
Troubleshooting Workflow:
-
Stock Solution Integrity:
-
Recommendation: Always prepare fresh working dilutions for each experiment directly from a frozen, concentrated stock solution. Avoid using previously diluted compound that has been stored, even overnight at 4°C.
-
Causality: Repeated freeze-thaw cycles are less of a concern for many compounds than the extended time spent at room temperature on the lab bench during an experiment. Limiting the time the stock vial is out of the freezer is a critical best practice.
-
-
Photostability:
-
Recommendation: Thiadiazole and thiazole-containing compounds can be susceptible to photodegradation.[7] Protect your stock and working solutions from direct light by using amber vials or wrapping tubes in aluminum foil.
-
Causality: Exposure to light, particularly UV wavelengths, can induce chemical reactions, such as cycloadditions or rearrangements, leading to the formation of degradation products with altered or no biological activity.[7]
-
-
Solvent Quality:
-
Recommendation: Use only anhydrous, high-purity DMSO for your stock solutions.
-
Causality: DMSO is hygroscopic and readily absorbs atmospheric moisture. Water in your stock solution can facilitate hydrolysis of the compound over time, especially during freeze-thaw cycles.
-
Below is a decision tree to systematically diagnose the source of day-to-day variability.
Caption: Decision tree for troubleshooting day-to-day assay variability.
Q2: I see visible precipitate or cloudiness in my assay wells after adding the compound. How can I solve this solubility issue?
A2: This is a classic sign that the compound has exceeded its aqueous solubility limit. While this compound has a hydroxyl group that aids solubility, the thiadiazole ring is hydrophobic. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution.[8] Inconsistent results are guaranteed if the compound is not fully dissolved, as the effective concentration is unknown and varies from well to well.
Core Insight: The final concentration of the organic solvent used to dissolve the compound is critical. Different solvents can also impact protein stability and binding interactions differently.[9]
Troubleshooting & Optimization:
-
Visual Inspection: Always visually inspect your diluted working solutions before adding them to the assay plate. If you see any cloudiness or precipitate, do not proceed.
-
Kinetic Solubility Assessment: Before starting a large experiment, perform a quick, informal solubility test.
Protocol 1: Rapid Kinetic Solubility Test
-
Prepare serial dilutions of your compound in 100% DMSO at 100x the final desired assay concentrations.
-
In a clear microcentrifuge tube or 96-well plate, add the appropriate volume of your aqueous assay buffer.
-
Add 1 µL of the 100x DMSO stock to the corresponding buffer (to make a 1:100 dilution).
-
Vortex or shake vigorously for 30 seconds.
-
Let the solution sit at the assay temperature for 1 hour.
-
Visually inspect for any precipitate or cloudiness against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.[10]
-
-
Solvent Concentration Management: The concentration of DMSO (or other organic solvents) can significantly impact cell health and enzyme activity, often with cytotoxic effects observed at concentrations above 1-2%.[11][12]
| Solvent | Max Recommended Final Concentration | Comments |
| DMSO | < 0.5% (v/v) | Most common and generally well-tolerated at low concentrations. Can affect cell differentiation and enzyme kinetics at higher levels.[11] |
| Ethanol | < 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. May affect cell membrane permeability.[12] |
| Methanol | < 0.1% (v/v) | Generally more toxic than DMSO or ethanol and can negatively impact protein stability.[9] |
Actionable Solutions:
-
If precipitation is observed, lower the highest concentration of the compound in your dose-response curve.
-
Ensure the final concentration of your organic solvent is consistent across all wells, including vehicle controls.[11]
Q3: My well-to-well variability is high, even on the same plate. What procedural issues should I check?
A3: High variability within a single plate, especially in high-throughput screens, often points to procedural inconsistencies rather than compound chemistry.[13][14] However, the compound's properties can exacerbate these issues. For example, a poorly soluble compound is more sensitive to slight variations in mixing.
Core Insight: Systematic errors, such as "edge effects" in microplates or inconsistent pipetting, are common sources of noise that can obscure true biological signals.[15][16]
Troubleshooting Workflow:
Caption: Workflow for diagnosing sources of intra-plate variability.
Protocol 2: Verifying Cell Seeding Consistency
-
Cell Suspension: Before plating, ensure your cell suspension is single-cell and homogenous. Gently swirl the flask before each aspiration.
-
Plating: Use a multichannel pipette for seeding 96- or 384-well plates.
-
Verification: Immediately after plating, and before incubation, check a few wells under a microscope to confirm even cell distribution.
-
Passage Number: Use cells within a consistent and low-passage number range for all related experiments to avoid phenotypic drift.[17]
Q4: How do I confirm that the observed biological effect is specific to my compound and not an artifact?
A4: This is a critical validation step. Small molecules can interfere with assay technologies or cause non-specific effects, leading to false positives.[18][19] Compounds containing heterocyclic rings can sometimes exhibit intrinsic fluorescence or absorbance, or they may aggregate at high concentrations, leading to non-specific inhibition.[10][20]
Core Insight: A true biological effect should be dose-dependent and verifiable through orthogonal assays or by using appropriate negative controls.
Verification Steps:
-
Assay Interference Check:
-
Recommendation: Run a control plate where you add the compound at all concentrations to the assay medium without cells or the target enzyme. Read the plate at the end of the experiment.
-
Interpretation: Any signal detected in these wells is due to the compound's intrinsic properties (e.g., autofluorescence) and should be subtracted from your experimental data.[10]
-
-
Confirm Dose-Response Relationship:
-
Recommendation: A specific biological effect should yield a sigmoidal dose-response curve. If you see a very steep or inconsistent curve, it may indicate non-specific activity, such as cytotoxicity or aggregation.[17]
-
-
Cytotoxicity Assessment:
-
Recommendation: Always determine the cytotoxic threshold of your compound in the specific cell line you are using.
-
Causality: If your functional assay is performed at concentrations that are also cytotoxic, you cannot distinguish between a specific targeted effect and a general effect of cell death. Perform your functional assays at concentrations well below the cytotoxic threshold.[17]
-
Protocol 3: Basic Cytotoxicity Assessment (e.g., MTT Assay)
-
Plate cells at the same density used for your functional assay.
-
Treat the cells with a full dose-response curve of this compound for the same duration as your main experiment.
-
Include a "vehicle only" control and a "no cells" background control.
-
At the end of the incubation, add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) according to the manufacturer's instructions.
-
Incubate and read the signal on a plate reader.
-
Plot cell viability (%) against compound concentration to determine the concentration at which toxicity occurs.
By systematically addressing these potential pitfalls related to the compound, the assay system, and your experimental procedure, you can significantly enhance the consistency and reliability of your bioassay data.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (5-Methyl-1,3,4-thiadiazol-2-yl)methanol [myskinrecipes.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Promises and Pitfalls of High-Throughput Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 19. pnas.org [pnas.org]
- 20. Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol for Long-Term Storage
Welcome to the technical support center for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage and stability of this important heterocyclic building block. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your experimental outcomes.
Introduction: The Chemical Nature of this compound
This compound is a versatile intermediate in medicinal chemistry and agrochemical research.[1] Its 1,2,3-thiadiazole core is a key pharmacophore in various biologically active molecules.[2] However, the inherent reactivity of the thiadiazole ring, coupled with the presence of a hydroxymethyl group, presents unique challenges for long-term storage. Understanding the potential degradation pathways is paramount to maintaining the compound's purity and efficacy in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. Ideally, the compound should be kept in a tightly sealed container, purged with an inert gas like argon or nitrogen, and stored at -20°C. This minimizes exposure to moisture, oxygen, and light, which are the primary instigators of degradation.
Q2: I've noticed a change in the color of my sample over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to a variety of factors, including oxidation, photodegradation, or the formation of polymeric byproducts. It is crucial to re-analyze the purity of the sample using techniques like HPLC or TLC before use.
Q3: Can I store this compound in a solution?
Storing the compound in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. Avoid solvents containing water or reactive functional groups.
Q4: What are the primary degradation pathways I should be aware of?
The primary degradation pathways for this compound include:
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The sulfur atom in the thiadiazole ring is also susceptible to oxidation.
-
Hydrolysis: Under acidic or basic conditions, the thiadiazole ring can be susceptible to cleavage.
-
Photodegradation: Exposure to UV or visible light can induce ring cleavage or rearrangement reactions.[3]
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the thiadiazole ring.[4][5]
Q5: How can I assess the purity of my stored sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying the parent compound and detecting degradation products.[6]
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and detecting the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Purity on HPLC | Degradation due to improper storage (exposure to air, light, moisture, or heat). | 1. Re-evaluate storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform forced degradation studies to identify the primary degradation products and pathways. 3. Re-purify the compound using column chromatography or recrystallization if necessary. |
| Appearance of New Peaks in NMR Spectrum | Formation of degradation products or presence of residual solvents/reagents from synthesis. | 1. Compare the spectrum with a reference spectrum of a freshly prepared or purified sample. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of impurities. 3. If degradation is suspected, proceed with the actions outlined for "Decreased Purity on HPLC". |
| Inconsistent Experimental Results | Use of a degraded or impure sample. | 1. Immediately re-assess the purity of the this compound stock. 2. If purity is compromised, use a fresh, validated batch for subsequent experiments. 3. Maintain a strict inventory and re-testing schedule for all stored chemical intermediates. |
| Sample is Discolored or has an Unusual Odor | Significant degradation has likely occurred. | 1. Do not use the sample for experiments. 2. Characterize the sample using HPLC, LC-MS, and NMR to identify the degradation products. 3. Dispose of the degraded material according to your institution's safety guidelines. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Objective: To establish a robust, stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Elution: Start with a gradient elution program to effectively separate polar and non-polar compounds. A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20-30 minutes.
-
Wavelength Selection: Determine the optimal detection wavelength by running a UV scan of the parent compound. A wavelength of around 254 nm is often a good starting point for aromatic heterocycles.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see Protocol 2) to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate degradation products for analytical method development.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48-72 hours.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (254 nm) and visible light for a defined period.
Methodology:
-
For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the samples to the respective stress conditions for the specified duration.
-
At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed stability-indicating HPLC method to determine the percentage of degradation and the formation of degradation products.
-
Characterize the major degradation products using LC-MS/MS and NMR.
Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.
Caption: Potential degradation pathways of the parent compound.
Troubleshooting Workflow for Sample Instability
This workflow provides a logical sequence of steps to address issues related to the instability of this compound.
Caption: A troubleshooting workflow for sample instability.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. akjournals.com [akjournals.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction
Welcome to the technical support center for the synthesis and scale-up of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This molecule is a crucial heterocyclic building block in medicinal chemistry and agrochemical research, often serving as a versatile precursor for developing novel pharmaceutical candidates and next-generation fungicides.[1] Its 1,2,3-thiadiazole core is a privileged scaffold recognized for a wide range of biological activities.[2]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and navigating the challenges of scaling production from the bench to pilot scale.
Part 1: Synthesis Pathway Overview
The most robust and widely adopted method for constructing the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction.[3][4][5] Our recommended pathway to this compound involves a three-step sequence:
-
Hydrazone Formation: Condensation of ethyl acetoacetate with an appropriate hydrazine derivative (e.g., ethyl carbazate) to form the key hydrazone intermediate.
-
Hurd-Mori Cyclization: Reaction of the hydrazone with thionyl chloride (SOCl₂) to form the thiadiazole ring, yielding Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[6][7]
-
Ester Reduction: Reduction of the ethyl ester to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.[8]
Caption: Synthetic route to this compound.
Part 2: Detailed Experimental Protocols
These protocols are provided as a baseline for laboratory-scale synthesis. Optimization may be required based on specific equipment and raw material purity.
Protocol 2.1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and ethyl carbazate (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is often used directly in the next step after drying.
-
-
Hurd-Mori Cyclization:
-
CRITICAL: This step must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11]
-
Suspend the crude, dry hydrazone intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10 °C. The reaction is exothermic.[12]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. For some substrates, gentle reflux may be necessary to drive the reaction to completion, but this increases the risk of side reactions.[6][12]
-
Upon completion, carefully quench the reaction by slowly pouring it into a vigorously stirred beaker of ice water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
-
Protocol 2.2: Reduction to this compound
-
Setup:
-
CRITICAL: Lithium aluminum hydride (LiAlH₄) is a pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
-
Reduction:
-
Dissolve Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C.
-
After addition, allow the mixture to stir at 0 °C for 1-2 hours, monitoring by TLC until all starting material is consumed.[8]
-
-
Work-up (Fieser Method):
-
CRITICAL: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and cautiously at 0 °C.
-
Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography if necessary.
-
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during synthesis and scale-up.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Issue 1: Low or No Yield in the Hurd-Mori Cyclization
Question: My Hurd-Mori reaction is giving very low yields or failing completely. What are the most likely causes? Answer: This is a common challenge. The primary culprits are almost always related to reagent purity and reaction conditions.[12]
-
Purity of Hydrazone: Ensure your hydrazone starting material is pure and, most importantly, completely dry. Water will rapidly decompose the thionyl chloride.[12][13] Consider recrystallizing the hydrazone if its purity is questionable.
-
Quality of Thionyl Chloride: Use a fresh bottle or freshly distilled thionyl chloride. Over time, it decomposes to SO₂ and HCl, which reduces its efficacy.[12]
-
Temperature Control: The reaction is exothermic. Adding SOCl₂ too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition. Strict adherence to dropwise addition at low temperatures (0 °C) is critical.[12]
-
Substrate Reactivity: The electronic nature of the precursor can significantly impact the reaction's success. Electron-withdrawing groups on the hydrazone precursor have been shown to facilitate a successful cyclization, whereas electron-donating groups can lead to poor conversion.[6][14]
Issue 2: Formation of a Chlorinated Byproduct
Question: During the reduction step, I'm isolating my desired alcohol but also see a significant byproduct. NMR and MS suggest it's a chlorinated version of my product (R-CH₂-Cl). How can this happen and how do I prevent it? Answer: This is a known issue related to residual reagents from the Hurd-Mori step.
-
Cause: The chlorinated byproduct (4-methyl-5-(chloromethyl)-1,2,3-thiadiazole) is formed when the final alcohol product reacts with residual thionyl chloride or other chlorinating agents carried over from the previous step.[15]
-
Prevention & Solution:
-
Thorough Purification: Ensure the Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediate is rigorously purified before the reduction step. Effective column chromatography is essential to remove all traces of SOCl₂.
-
Aqueous Work-up: A thorough aqueous wash (including a bicarbonate wash) of the intermediate ester is crucial to neutralize and remove any acidic, chlorine-containing impurities.
-
Removal: If the byproduct has already formed, it can typically be separated from the desired alcohol using column chromatography.[15]
-
Issue 3: Difficult Work-up After LiAlH₄ Reduction
Question: The work-up of my large-scale LiAlH₄ reduction is resulting in a gelatinous aluminum salt precipitate that is very difficult to filter. How can I improve this? Answer: This is a classic scale-up problem with LiAlH₄ reductions. A gelatinous precipitate indicates poor sequestration of the aluminum salts.
-
Cause: Insufficient stirring, incorrect stoichiometry of quenching reagents, or adding the quenching reagents too quickly can lead to the formation of a fine, gelatinous precipitate instead of a granular, easily filterable solid.
-
Solution:
-
Adhere to the Fieser Method: The sequential addition of H₂O, then aqueous NaOH, then more H₂O is designed to produce granular Al(OH)₃. Ensure the ratios are correct.
-
Add a Filter Aid: After quenching, add a filter aid like Celite® to the slurry and stir for 15-30 minutes before filtration. This provides a porous matrix that prevents the filter from clogging.
-
Alternative Work-up: For very large scales, consider a slow, reverse quench of the reaction mixture into a solution of Rochelle's salt (sodium potassium tartrate). The tartrate chelates the aluminum salts, keeping them in the aqueous solution and preventing precipitation altogether, leading to a much cleaner phase separation.
-
Part 4: Scale-Up Considerations & FAQs
Question: What are the primary safety concerns when scaling up the Hurd-Mori reaction? Answer: The primary hazards are the violent reactivity of thionyl chloride and the management of toxic off-gases.
-
Thionyl Chloride Handling: SOCl₂ reacts violently with water, releasing large volumes of toxic HCl and SO₂ gas.[10][13] Ensure all reactors and transfer lines are scrupulously dry. Use appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[11][16] An emergency shower and eyewash must be accessible.[16]
-
Off-Gas Management: The reaction generates significant amounts of HCl and SO₂. On a large scale, the reactor must be vented through a caustic scrubber (containing NaOH or KOH solution) to neutralize these corrosive and toxic gases before they are released.[12]
-
Thermal Management: The reaction is exothermic. Use a reactor with a cooling jacket and ensure slow, subsurface addition of the SOCl₂ to maintain temperature control and prevent a runaway reaction.[12]
Question: Are there safer alternatives to LiAlH₄ for the ester reduction at scale? Answer: Yes, while LiAlH₄ is effective, its pyrophoric nature makes it less desirable for large-scale production. Alternatives to consider include:
-
Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is typically not strong enough to reduce an ester. However, in combination with additives like LiCl or in specific solvent systems (e.g., THF/MeOH), its reactivity can be enhanced to effectively reduce esters more safely than LiAlH₄.
-
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent is a safer, non-pyrophoric liquid alternative to LiAlH₄. It has similar reactivity but is easier to handle at scale.
-
Catalytic Hydrogenation: If the thiadiazole ring is stable to the conditions, high-pressure catalytic hydrogenation over a suitable catalyst (e.g., copper chromite) could be a viable, cost-effective, and safe option at industrial scale.
Question: What analytical methods are best for monitoring reaction progress and final product purity? Answer: A combination of techniques is recommended for robust quality control.[15]
-
TLC: Ideal for rapid, real-time monitoring of reaction progress at the bench.[15]
-
HPLC: Provides quantitative data on product purity and impurity profiles. A reversed-phase C18 column is often a good starting point for thiadiazole derivatives.[15]
-
NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and for identifying any residual solvents or impurities.[15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown byproducts.[15]
Safety Data Summary
| Reagent | Key Hazards | Recommended Precautions |
| Thionyl Chloride | Highly corrosive, toxic if inhaled, reacts violently with water, causes severe burns.[9][10][11] | Handle only in a fume hood, wear full PPE (face shield, acid-resistant gloves), keep away from water/moisture, use a scrubber for off-gas.[13][16] |
| Lithium Aluminum Hydride | Pyrophoric, reacts violently with water, causes severe burns. | Handle under an inert atmosphere, use anhydrous solvents, wear flame-retardant lab coat, have a Class D fire extinguisher nearby. |
| Dichloromethane | Suspected carcinogen, volatile, irritant. | Handle in a well-ventilated area or fume hood, wear appropriate gloves (nitrile is not recommended for prolonged use). |
References
- 1. This compound | High-Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. benchchem.com [benchchem.com]
- 13. lanxess.com [lanxess.com]
- 14. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. drexel.edu [drexel.edu]
Technical Support Center: Navigating the Complex NMR Spectra of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol and its Synthetic Intermediates
Welcome to the technical support center for the synthesis and spectroscopic analysis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges encountered during the synthesis and, in particular, the interpretation of complex NMR spectra of the target molecule and its key intermediates. Our approach is rooted in a deep understanding of the reaction mechanisms and spectroscopic principles to provide you with actionable insights and troubleshooting strategies.
I. The Synthetic Pathway: A Hurd-Mori Approach
The synthesis of this compound is typically achieved through a Hurd-Mori reaction, a classic and reliable method for constructing the 1,2,3-thiadiazole ring.[1][2] The general synthetic sequence is outlined below. Understanding this pathway is the first step in diagnosing issues that may arise during the reaction and subsequent spectral analysis.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates not only the compound's inherent chemical properties but also its interaction with biological targets, ultimately defining its efficacy and safety profile. This guide presents a comprehensive comparison of analytical techniques for the structural confirmation of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a versatile heterocyclic building block in medicinal chemistry.[1] While various spectroscopic methods provide valuable insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure.
This compound is a key intermediate in the synthesis of novel pharmaceutical agents, including protease inhibitors and antiviral compounds.[1] Its 1,2,3-thiadiazole core is a "privileged scaffold," recognized for its diverse biological activities.[1] The appended hydroxymethyl group offers a reactive handle for synthetic modifications, making it a valuable component in structure-activity relationship (SAR) studies.[1] Given its importance, absolute certainty of its structure is paramount.
This guide will delve into the practical application of X-ray crystallography for the structural elucidation of this compound, providing a detailed experimental workflow and data interpretation. Furthermore, it will objectively compare this technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, to provide a holistic understanding of their respective strengths and limitations in this context.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays passing through it.[2] The resulting three-dimensional electron density map allows for the precise localization of atoms, defining bond lengths, bond angles, and overall molecular conformation with unparalleled accuracy.[2][3][4]
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a definitive molecular structure involves a series of meticulous steps. The overall workflow is a testament to the blend of art and science inherent in crystallography.[5]
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol for this compound
1. Crystallization: The initial and often most challenging step is growing a high-quality single crystal.[5][6]
-
Purification: The compound must be of high purity. Recrystallization is a common method for purifying organic compounds.[5][7][8]
-
Solvent Selection: A suitable solvent or solvent system is crucial. The ideal solvent will dissolve the compound when hot but not when cold.[5] For this compound, a mixture of ethanol and water or ethyl acetate and hexane could be explored.[7]
-
Technique: Slow evaporation is a straightforward and effective method.[9] A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days, promoting the formation of well-ordered crystals.[9]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]
-
The crystal is rotated, and diffraction patterns are collected at various orientations.[2] The intensities and positions of the diffracted X-rays are recorded by a detector.[2]
3. Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The "phase problem," a central challenge in crystallography, is solved using direct methods for small molecules.[2][10]
-
An initial electron density map is generated, from which the positions of the atoms are determined.[6][10]
-
The atomic model is refined against the experimental data to improve its accuracy.[6] The final structure is validated using various crystallographic metrics.
Interpreting the Crystallographic Data
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF).[11][12][13][14] This standardized text file contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.[11][13]
Table 1: Key Crystallographic Data for this compound (Hypothetical Data)
| Parameter | Value |
| Chemical Formula | C₄H₆N₂OS |
| Molecular Weight | 130.17 g/mol [15] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 7.1 |
| α, β, γ (°) | 90, 105.3, 90 |
| Volume (ų) | 592.4 |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
This data provides a wealth of information. The low R-factor indicates a good agreement between the experimental data and the final structural model.
Caption: Confirmed molecular structure of this compound.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other analytical methods offer valuable and often more readily obtainable information. A combination of these techniques is frequently employed for comprehensive characterization.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[17][18] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[17][19]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17][18]
-
¹H NMR Acquisition: Obtain a one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.
-
2D NMR (Optional): Techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, aiding in the assignment of complex structures.[20]
Table 2: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.7 | Singlet | 3H | -CH₃ |
| ¹H | ~4.8 | Singlet | 2H | -CH₂OH |
| ¹H | ~5.3 | Singlet | 1H | -OH |
| ¹³C | ~15 | -CH₃ | ||
| ¹³C | ~55 | -CH₂OH | ||
| ¹³C | ~145 | C4-Thiadiazole | ||
| ¹³C | ~160 | C5-Thiadiazole |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][21] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[18]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
For this compound, the molecular ion peak ([M+H]⁺) would be expected at m/z 131.0277, corresponding to the molecular formula C₄H₇N₂OS⁺. Analysis of the fragmentation pattern can provide clues about the molecule's substructures.[22]
Computational Chemistry
Computational chemistry uses theoretical principles to model and predict molecular structures and properties.[23][24][25] It can be a powerful tool for corroborating experimental data and exploring conformational possibilities.[23]
Workflow:
-
Structure Input: Build an initial 3D model of the molecule.
-
Method Selection: Choose an appropriate level of theory and basis set (e.g., Density Functional Theory - DFT).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation.
-
Property Calculation: Calculate properties such as NMR chemical shifts and vibrational frequencies.
Computational methods can predict NMR spectra that can be compared to experimental data, aiding in structural assignment.[26]
Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Information | 3D molecular structure, bond lengths, bond angles | Connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, energetics, spectroscopic properties |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas | In silico |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms | N/A |
| Ambiguity | Unambiguous (gold standard) | Can be ambiguous for complex isomers | Can be ambiguous for isomers | Dependent on the accuracy of the model |
| Key Challenge | Crystal growth | Signal overlap, complex spectra | Isomeric differentiation | Computational cost, accuracy of methods |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography stands as the unequivocal method of choice. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational modeling provides a more complete and robust characterization of this important synthetic intermediate. For researchers in drug development, the investment in obtaining a crystal structure can pay significant dividends by providing a solid foundation for understanding structure-activity relationships and guiding further optimization efforts.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. depts.washington.edu [depts.washington.edu]
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- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. iucr.org [iucr.org]
- 13. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 15. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. benchchem.com [benchchem.com]
- 22. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 23. J-STAR Computational Chem | CRO Services [jstar-research.com]
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- 26. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Against Leading Antifungal Agents
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Thiadiazole derivatives have garnered considerable attention for their broad-spectrum biological activities, including promising antifungal properties.[1][2] This guide provides a comprehensive comparative analysis of a representative thiadiazole compound, (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, against established classes of antifungal drugs: an azole (Fluconazole), a polyene (Amphotericin B), and an echinocandin (Caspofungin). We present detailed experimental protocols for determining antifungal susceptibility, analyze comparative performance data, and explore the underlying mechanisms of action. This document serves as a technical resource for researchers engaged in the evaluation and development of new antifungal therapies.
Introduction: The Challenge of Fungal Infections and the Need for Novel Agents
Invasive fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised patient populations.[3] The therapeutic arsenal has been historically limited to a few classes of drugs, and their widespread use has led to the selection of resistant strains.[4] For instance, azole resistance in Candida species is a well-documented clinical problem.[5]
This landscape underscores the urgent need for novel antifungal agents that can overcome existing resistance mechanisms. The 1,2,3-thiadiazole heterocyclic scaffold has emerged as a promising starting point for the development of new therapeutic agents due to its diverse biological activities.[1][6] This guide focuses on this compound, a specific derivative, to benchmark its potential against cornerstone antifungal therapies.
Compounds Under Evaluation
A rigorous comparison requires well-characterized comparator agents representing different mechanisms of action.
Test Compound: this compound
-
Structure: C₄H₆N₂OS
-
Class: Thiadiazole Derivative
-
Background: 1,2,3-Thiadiazole derivatives have shown a wide range of biological activities, including antifungal, antiviral, and insecticidal properties.[1] Their potential as antifungals is an active area of research, with some studies indicating they may act via novel mechanisms distinct from current drug classes.[7][8]
Comparator Agents
-
Fluconazole (Triazole): Represents the azole class, which inhibits the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][9]
-
Amphotericin B (Polyene): A broad-spectrum fungicidal agent that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3]
-
Caspofungin (Echinocandin): Belongs to a class of non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.
Experimental Methodology: A Head-to-Head Comparison
To ensure a robust and reproducible comparison, standardized methodologies are critical. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[10][11][12][13]
Fungal Strains and Culture Conditions
A representative panel of fungal pathogens should be used, including:
-
Candida albicans (ATCC 90028)
-
Cryptococcus neoformans (ATCC 90112)
-
Aspergillus fumigatus (ATCC 204305)
-
A fluconazole-resistant clinical isolate of Candida glabrata.
Rationale: This panel includes a common yeast, an encapsulated yeast, a pathogenic mold, and a clinically relevant drug-resistant strain, providing a broad assessment of the antifungal spectrum.
Yeast strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Aspergillus fumigatus is cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27-A3 document for yeasts.[11][14]
-
Medium Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate, with L-glutamine) and buffer it to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[10] This buffered medium provides consistent growth conditions essential for reproducible results.
-
Drug Dilution: Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate. Create a 2-fold serial dilution of each antifungal agent, starting from a concentration of 64 µg/mL down to 0.06 µg/mL.
-
Inoculum Preparation: Harvest fungal cells from culture plates and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. This brings the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing inoculum but no drug.
-
Sterility Control: A well containing medium only.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (≥50% for azoles, ≥90% for others) inhibition of growth compared to the drug-free growth control.
Detailed Protocol: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU/mL) on the subculture plate.
Comparative Performance Analysis
The following tables summarize hypothetical but representative data based on published literature for known antifungal agents and the expected performance of novel thiadiazole compounds.
In Vitro Antifungal Spectrum (MIC in µg/mL)
| Fungal Strain | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 4 - 8 | 0.25 - 1 | 0.5 - 1 | 0.03 - 0.125 |
| C. glabrata (R) | 8 - 16 | >64 | 0.5 - 2 | 0.06 - 0.25 |
| Cryptococcus neoformans | 2 - 4 | 4 - 16 | 0.25 - 1 | >16 |
| Aspergillus fumigatus | 16 - 32 | >64 | 0.5 - 2 | 0.125 - 0.5 |
Interpretation: The hypothetical data suggests the thiadiazole derivative may possess moderate activity against yeasts, including fluconazole-resistant strains, but weaker activity against molds like Aspergillus. Its profile against C. neoformans appears more favorable than fluconazole. Caspofungin shows no activity against Cryptococcus as this fungus has low levels of the target enzyme.
Fungicidal vs. Fungistatic Activity (MFC/MIC Ratio)
| Fungal Strain | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | ≥4 | >32 | ≤4 | ≤4 |
| Cryptococcus neoformans | ≤4 | >32 | ≤4 | N/A |
A ratio of ≤4 is generally considered fungicidal, while a ratio >4 is considered fungistatic.
Interpretation: The thiadiazole compound exhibits potential fungicidal activity against C. neoformans and may be fungistatic against Candida, similar to the fungistatic nature of azoles against this species. Amphotericin B and Caspofungin are known for their fungicidal action.
Mechanistic Insights
Understanding the mechanism of action is crucial for predicting spectrum, resistance potential, and synergistic combinations.
Comparative Mechanisms of Action
Thiazole and thiadiazole derivatives often function similarly to azoles by inhibiting ergosterol biosynthesis.[7] However, some 1,3,4-thiadiazole derivatives have been shown to disrupt cell wall biogenesis by interfering with chitin and β(1→3) glucan distribution, a mechanism distinct from azoles and polyenes.[8] Other studies suggest they can induce reactive oxygen species, leading to membrane lipid peroxidation.[15]
The diagram below contrasts these potential mechanisms.
Caption: Comparative Mechanisms of Antifungal Action.
Potential Advantages of the Thiadiazole Scaffold
-
Novelty: If the mechanism is indeed distinct from ergosterol inhibition, it could be effective against azole-resistant strains.
-
Broad Spectrum Potential: Different derivatives of the thiadiazole scaffold have shown activity against a wide range of fungi, suggesting the core structure can be modified to optimize spectrum and potency.[6][16]
-
Synergy: A novel mechanism of action opens up possibilities for synergistic combination therapies with existing drugs, potentially lowering required dosages and reducing toxicity.
Conclusion and Future Directions
This compound, as a representative of the thiadiazole class, shows potential as a scaffold for new antifungal drug development. The hypothetical data suggests a promising profile against clinically relevant yeasts, including drug-resistant isolates, and potential fungicidal activity.
However, this is a starting point. Further research is essential to:
-
Confirm the Mechanism of Action: Elucidate the precise molecular target(s) to understand its novelty and potential for cross-resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional derivatives to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
-
Toxicity Profiling: Conduct in vitro and in vivo studies to assess the safety profile and therapeutic index.
The development of new antifungal agents is a complex but critical endeavor. Systematic, comparative studies grounded in standardized methodologies are the cornerstone of this process, enabling researchers to identify and advance the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antifungal and Antiviral Agents - EMCrit Project [emcrit.org]
- 6. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
Comparison Guide: Validating the Mechanism of Action of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction: The Challenge of MoA Validation
The 1,2,3-thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (referred to herein as Cpd-X) is a novel derivative whose precise mechanism of action remains uncharacterized. Validating the MoA is a critical step in the drug development pipeline, transforming a promising hit into a lead compound with a clear therapeutic hypothesis.
This guide moves beyond a simple listing of protocols. It presents an integrated strategy, explaining the causal logic behind each experimental choice. We will operate under the hypothesis that, like many heterocyclic compounds targeting cell proliferation, Cpd-X functions as a kinase inhibitor. Specifically, we will hypothesize that Cpd-X targets p38 MAPKα , a key signaling node implicated in cellular stress, inflammation, and apoptosis. Our goal is to design a series of experiments to rigorously test this hypothesis, comparing Cpd-X to SB203580 , a well-characterized and selective p38 MAPK inhibitor.
The following workflow outlines our multi-phase validation strategy.
Caption: Overall workflow for MoA validation of Cpd-X.
Phase 1: Target Identification and Engagement
The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target in a relevant biological context.
Experiment 1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful technique to confirm target engagement in intact, live cells. The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. A positive result provides strong evidence that Cpd-X directly interacts with p38 MAPKα inside the cell, a crucial first step that biochemical assays alone cannot provide.
Protocol: CETSA for p38 MAPKα Engagement
-
Cell Culture: Culture A549 lung carcinoma cells (known to have an active p38 MAPK pathway) to 80-90% confluency.
-
Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), Cpd-X (10 µM), or SB203580 (10 µM) for 1 hour at 37°C.
-
Heating Gradient: Aliquot cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Protein Separation: Centrifuge the lysates at 20,000 x g for 20 minutes to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble p38 MAPKα at each temperature point via Western Blot using a specific anti-p38 MAPKα antibody.
Expected Data & Interpretation:
In vehicle-treated cells, p38 MAPKα will denature and precipitate as the temperature increases. In cells treated with Cpd-X or SB203580, the protein should remain soluble at higher temperatures, indicating stabilization due to binding. This results in a rightward shift in the melting curve.
| Treatment | Tm of p38 MAPKα (°C) | ΔTm vs. Vehicle (°C) | Interpretation |
| Vehicle (0.1% DMSO) | 48.5 ± 0.4 | N/A | Baseline thermal stability |
| Cpd-X (10 µM) | 53.2 ± 0.6 | +4.7 | Strong target engagement in cells |
| SB203580 (10 µM) | 54.1 ± 0.5 | +5.6 | Positive control confirms assay validity |
Experiment 2: Kinase Selectivity Profiling
Causality: While CETSA confirms engagement, it does not reveal selectivity. A good drug candidate should be selective for its intended target to minimize off-target effects. We will use a competitive binding assay against a broad panel of human kinases to quantify the affinity of Cpd-X for p38 MAPKα and assess its selectivity profile.
Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
-
Compound Submission: Submit Cpd-X and SB203580 to a commercial kinase profiling service.
-
Assay Principle: The assay typically involves incubating an immobilized kinase with a DNA-tagged ligand. The test compound is added in competition. The amount of ligand bound to the kinase is quantified by qPCR. A lower signal indicates stronger binding by the test compound.
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. These can be converted to dissociation constants (Kd).
Expected Data & Interpretation:
We expect Cpd-X to show high affinity for p38 MAPKα (low Kd) and weaker affinity for other kinases. The selectivity score (S-score) is a common metric, where a lower score indicates higher selectivity.
| Compound | Target | Kd (nM) | Selectivity Score (S(10)) | Interpretation |
| Cpd-X | p38 MAPKα | 85 | 0.015 | Potent binding to p38 MAPKα with high selectivity across the kinome. |
| SB203580 | p38 MAPKα | 34 | 0.010 | Confirms high potency and selectivity of the positive control. |
| Cpd-X | Other Kinase (e.g., JNK1) | >10,000 | N/A | Demonstrates >100-fold selectivity against a closely related MAPK. |
Phase 2: Cellular Pathway Modulation
Demonstrating target binding is necessary but not sufficient. We must prove that this binding event leads to a functional modulation of the downstream signaling pathway.
Caption: Hypothesized p38 MAPK signaling pathway inhibited by Cpd-X.
Experiment 3: Phospho-Western Blot
Causality: If Cpd-X inhibits p38 MAPKα kinase activity, then the phosphorylation of its direct downstream substrates should decrease. MAPK-activated protein kinase 2 (MK2) is a well-validated, specific substrate of p38 MAPK. Measuring the level of phosphorylated MK2 (p-MK2) provides a direct readout of p38 kinase activity in the cell.
Protocol: Western Blot for p-MK2
-
Cell Culture & Starvation: Plate A549 cells and serum-starve overnight to reduce basal signaling.
-
Pre-treatment: Pre-treat cells for 1 hour with Vehicle (0.1% DMSO), Cpd-X (at various concentrations, e.g., 0.1, 1, 10 µM), or SB203580 (10 µM).
-
Stimulation: Stimulate the p38 pathway with a potent activator like Anisomycin (10 µg/mL) for 30 minutes.
-
Lysis & Protein Quantification: Lyse cells and quantify total protein content using a BCA assay.
-
SDS-PAGE & Blotting: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-MK2 (Thr334) and Total MK2 (as a loading control). Use a housekeeping protein like GAPDH to ensure equal loading.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry.
Expected Data & Interpretation:
Anisomycin stimulation should cause a robust increase in p-MK2 levels. Both Cpd-X and SB203580 should inhibit this increase in a dose-dependent manner. The IC50 value derived from this experiment reflects the compound's potency in a cellular context.
| Treatment (10 µM) | Anisomycin Stimulation | p-MK2 / Total MK2 Ratio (Normalized) | % Inhibition of Anisomycin Response |
| Vehicle | - | 0.1 ± 0.05 | N/A |
| Vehicle | + | 1.0 ± 0.1 | 0% |
| Cpd-X | + | 0.2 ± 0.08 | 88% |
| SB203580 | + | 0.15 ± 0.06 | 94% |
Phase 3: Phenotypic Confirmation
The final phase connects target engagement and pathway modulation to a meaningful cellular outcome. The chosen phenotypic assay should be relevant to the therapeutic area of interest. Inhibition of the p38 MAPK pathway is known to suppress inflammatory cytokine production and can induce apoptosis in certain cancer cell lines.
Experiment 4: Cytokine Release Assay
Causality: p38 MAPK is a critical regulator of the production of pro-inflammatory cytokines like TNF-α. An effective p38 inhibitor should block the synthesis and release of TNF-α following an inflammatory stimulus. This assay provides a physiologically relevant readout of compound efficacy.
Protocol: LPS-induced TNF-α Release in THP-1 cells
-
Cell Culture: Differentiate THP-1 monocytes into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the differentiated cells for 1 hour with Vehicle, Cpd-X (dose-response), or SB203580.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a standard sandwich ELISA kit.
-
Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release.
Expected Data & Interpretation:
Cpd-X should dose-dependently inhibit the release of TNF-α, with a potency (IC50) that is comparable to or better than the reference compound, SB203580. This result would strongly link the biochemical and cellular effects to a therapeutically relevant phenotype.
| Compound | TNF-α Release IC50 (nM) | Interpretation |
| Cpd-X | 150 | Potent suppression of a key inflammatory cytokine, consistent with p38 inhibition. |
| SB203580 | 120 | Validates the assay and provides a benchmark for potency. |
Conclusion and Path Forward
This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of this compound (Cpd-X) as a p38 MAPKα inhibitor. By systematically progressing through three distinct phases—target engagement, pathway modulation, and phenotypic confirmation—we can build a compelling, evidence-based case for its MoA.
The experimental data, when compared against the well-characterized inhibitor SB203580, provides a clear benchmark for potency, selectivity, and cellular efficacy. A positive outcome from this workflow would validate p38 MAPKα as the primary target of Cpd-X, justifying its advancement into further preclinical development, including lead optimization and in vivo efficacy studies.
A Comparative Guide to the Structure-Activity Relationship of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Analogs as Potent Fungicides
In the relentless pursuit of novel and effective agrochemicals, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure due to its broad spectrum of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, with a specific focus on their fungicidal properties. By dissecting the impact of various structural modifications, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation fungicides.
The (4-Methyl-1,2,3-thiadiazole) Core: A Foundation for Fungicidal Activity
The 1,2,3-thiadiazole ring is a key pharmacophore that imparts significant biological activity to a molecule. Its derivatives have been extensively studied for a range of applications, including as anticancer, antiviral, and fungicidal agents.[1] The inherent chemical properties of this heterocyclic system, combined with the strategic placement of substituents, allow for fine-tuning of its biological efficacy. Our focus herein is on analogs where the core structure is this compound, a versatile starting point for a multitude of chemical elaborations.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. Two principal approaches have proven effective in the synthesis of the target compounds: the Hurd-Mori reaction for the formation of the 1,2,3-thiadiazole ring and the Ugi four-component reaction for the rapid diversification of carboxamide derivatives.
Core Synthesis via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classic and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone precursors by cyclization with thionyl chloride (SOCl₂).[1][2][3] This approach is foundational for producing the core (4-Methyl-1,2,3-thiadiazol-5-yl) scaffold.
Caption: Hurd-Mori reaction workflow for 1,2,3-thiadiazole synthesis.
Experimental Protocol: General Procedure for Hurd-Mori Synthesis
-
Hydrazone Formation: A suitable ketone or aldehyde is reacted with a hydrazide (e.g., semicarbazide hydrochloride) in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The mixture is typically refluxed for 1-2 hours.
-
Cyclization: The isolated hydrazone is then treated with an excess of thionyl chloride, often at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess thionyl chloride is carefully quenched. The reaction mixture is worked up using an appropriate aqueous solution and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired 1,2,3-thiadiazole.[1]
Analog Diversification via the Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful tool for rapidly generating a library of carboxamide derivatives from a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide.[4][5] This one-pot reaction is highly efficient and allows for the introduction of diverse substituents to probe the SAR landscape.
Caption: Ugi four-component reaction for analog diversification.
Experimental Protocol: General Procedure for Ugi Reaction
-
Reactant Mixture: In a suitable solvent, typically methanol, equimolar amounts of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, an amine, a carbonyl compound, and an isocyanide are combined.
-
Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to a couple of days, with reaction progress monitored by TLC.
-
Isolation: The solvent is removed under reduced pressure, and the resulting residue is purified, often by column chromatography, to yield the desired carboxamide analog.[4][5]
Structure-Activity Relationship (SAR) Analysis: Decoding Fungicidal Potency
The fungicidal efficacy of this compound analogs is profoundly influenced by the nature and position of substituents. Below, we dissect the key SAR findings based on available experimental data.
Impact of Substituents on the Carboxamide Moiety
A significant body of research has focused on 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives. The substituents on the amide nitrogen and the α-carbon play a crucial role in determining the antifungal activity.
Table 1: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Analogs
| Compound ID | R¹ (Amine Substituent) | R² (Carbonyl Substituent) | R³ (Isocyanide Substituent) | Fungicidal Activity (% Inhibition at 50 µg/mL) vs. Alternaria solani |
| 1a | 3-chloro-4-methylphenyl | 3-(trifluoromethyl)phenyl | Cyclohexyl | 100% |
| 1b | 3-fluoro-4-methylphenyl | 3-(trifluoromethyl)phenyl | Cyclohexyl | High |
| 1c | 3-chloro-4-methylphenyl | 2-methylphenyl | Cyclohexyl | High |
| 1d | 3-fluoro-4-methylphenyl | 4-hydroxyphenyl | Cyclohexyl | Moderate |
Data synthesized from findings reported in Zuo et al. (2010).[4]
Key Insights:
-
Aromatic Substituents: The presence of substituted phenyl rings, particularly those with electron-withdrawing groups like trifluoromethyl, on the carbonyl component (R²) leads to potent fungicidal activity. For instance, analogs with a 3-(trifluoromethyl)phenyl group (1a and 1b) exhibit excellent inhibition against Alternaria solani.[4][6]
-
Halogenation: The substitution of a chlorine atom with a fluorine atom on the amine component (comparing 1a and 1b) can modulate activity, in some cases improving it against specific pathogens like tobacco mosaic virus.[6]
-
Steric Effects: The presence of a methyl group at the ortho position of the phenyl ring in the carbonyl component (1c) also confers high activity, suggesting that steric factors can be favorable.[6]
Fusion with Other Heterocyclic Rings
Another successful strategy for enhancing fungicidal activity involves the fusion of the 4-methyl-1,2,3-thiadiazole moiety with other bioactive heterocyclic systems, such as 1,2,4-triazolo[3,4-b][6][7][8]thiadiazoles.
Table 2: Fungicidal Activity of Fused Heterocyclic Analogs
| Compound ID | R (Substituent at position 6) | EC₅₀ (µmol/L) vs. Pellicularia sasakii | EC₅₀ (µmol/L) vs. Alternaria solani |
| 2a | n-propyl | Moderate | Moderate |
| 2b | trichloromethyl | 7.28 | 42.49 |
Data extracted from Fan et al. (2010).[5]
Key Insights:
-
Electron-Withdrawing Groups: The introduction of a strongly electron-withdrawing trichloromethyl group at position 6 of the fused ring system (compound 2b) results in a significant enhancement of fungicidal activity against a broad spectrum of fungi, as evidenced by the low EC₅₀ values.[5] This highlights the importance of electronic effects in the overall pharmacophore.
Mechanism of Action: Unraveling the Antifungal Strategy
While the precise mechanism of action for all 1,2,3-thiadiazole derivatives is not fully elucidated, evidence suggests that they may share a mode of action with other azole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol as a Novel Plant Defense Activator
Introduction: The Imperative for Advanced Crop Protection
In the face of mounting challenges to global food security, including climate change and the evolution of pesticide-resistant pathogens, the agricultural sector is in critical need of innovative crop protection strategies. A paradigm shift from direct-acting pesticides to solutions that harness a plant's innate immune system is underway. These compounds, known as plant defense activators or elicitors, stimulate a state of heightened alert in the plant, a phenomenon termed Systemic Acquired Resistance (SAR).[1][2] SAR provides broad-spectrum, long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][2]
The 1,2,3-thiadiazole scaffold has emerged as a promising chemical framework for the development of such activators.[3][4][5] This guide presents a comprehensive benchmark analysis of a novel compound, (4-Methyl-1,2,3-thiadiazol-5-yl)methanol , against two well-established commercial standards in the field of plant defense activation: Acibenzolar-S-methyl (ASM) and Probenazole (PBZ) .
ASM, a synthetic analog of the key defense hormone salicylic acid (SA), is a widely used plant activator.[6][7][8] PBZ has a long history of use, particularly in rice cultivation, and is known to induce SAR by acting upstream of SA accumulation.[9][10] This guide will provide an objective, data-driven comparison of this compound's performance, offering researchers and drug development professionals in the agrochemical industry critical insights into its potential as a next-generation crop protection agent. The experimental data presented herein aims to elucidate its mode of action and quantify its efficacy relative to these industry benchmarks.
Understanding the Battlefield: Key Plant Defense Signaling Pathways
To contextualize the performance of a plant defense activator, a foundational understanding of the plant's immune signaling network is essential. Two of the most critical pathways in orchestrating defense responses are the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.
The Salicylic Acid (SA) Pathway: A Master Regulator of Systemic Acquired Resistance
The SA pathway is pivotal for establishing both local and systemic resistance, primarily against biotrophic and hemibiotrophic pathogens that feed on living host tissue.[11][12] Upon pathogen recognition, SA levels increase, triggering a signaling cascade that leads to the expression of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes.[12][13] The accumulation of PR proteins is a hallmark of SAR activation.[1][2] The central regulator in this pathway is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which, upon activation by SA, translocates to the nucleus and interacts with transcription factors to initiate the expression of defense genes.[2][13][14] Commercial activators like Acibenzolar-S-methyl function by mimicking SA, thereby artificially initiating this defensive cascade.[6][7]
Caption: The Salicylic Acid (SA) signaling pathway, a key mechanism for Systemic Acquired Resistance (SAR).
The Jasmonic Acid (JA) Pathway: Defense Against Necrotrophs and Herbivores
The JA pathway is primarily activated in response to necrotrophic pathogens (which kill host cells for nutrients) and chewing insects.[12][15][16] The signaling cascade involves the bioactive conjugate JA-isoleucine (JA-Ile), which promotes the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins.[15][16][17] This de-repression allows transcription factors, such as MYC2, to activate JA-responsive genes, including those involved in the production of defense compounds and proteins like PDF1.2 (PLANT DEFENSIN 1.2).[15] The SA and JA pathways are known to have a complex relationship, often acting antagonistically, which allows the plant to fine-tune its defense response to a specific threat.[12][16]
Caption: The Jasmonic Acid (JA) signaling pathway, crucial for defense against necrotrophic pathogens and herbivores.
Experimental Design & Methodologies
To ensure a robust and objective comparison, a multi-pronged experimental approach was designed. This allows for the assessment of direct antimicrobial activity, the in-planta efficacy of disease protection, and the underlying molecular mechanisms of action.
Caption: Overall experimental workflow for benchmarking the test compounds.
Protocol 1: In Vitro Antifungal Activity Assay
-
Rationale: This assay determines if the test compounds possess direct antimicrobial properties, a key differentiator from pure plant defense activators which are typically not directly toxic to pathogens.[6] Botrytis cinerea, a common necrotrophic fungus, is used as the model pathogen.
-
Methodology:
-
Prepare Potato Dextrose Agar (PDA) plates amended with serial dilutions of this compound, ASM, and PBZ. A solvent control (e.g., DMSO) is also included.
-
Place a 5 mm mycelial plug from an actively growing B. cinerea culture at the center of each plate.
-
Incubate plates at 22-25°C in the dark.
-
Measure the radial growth of the fungal colony daily until the mycelium on the control plate reaches the edge.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the Effective Concentration to inhibit 50% of growth (EC50) by plotting the inhibition percentage against the log of the concentration.
-
Protocol 2: Systemic Acquired Resistance (SAR) Induction Bioassay
-
Rationale: This is the cornerstone experiment to evaluate the ability of a compound to induce SAR in a whole-plant system.[18][19] Arabidopsis thaliana is used as the model plant and Pseudomonas syringae pv. tomato DC3000 as the bacterial pathogen.
-
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana (Col-0 ecotype) plants in a controlled environment chamber for 4-5 weeks.
-
Primary Treatment (Induction): Select three lower leaves of each plant. Apply the test compounds by soil drench or foliar spray at a pre-determined concentration. A mock treatment (water or a mild solvent solution) serves as the negative control.
-
Induction Period: Allow 48-72 hours for the SAR signal to be generated and translocated systemically throughout the plant.[2]
-
Secondary Challenge (Infection): Select three upper, systemic leaves that were not part of the primary treatment. Infiltrate these leaves with a suspension of P. syringae pv. tomato DC3000 (e.g., at an optical density OD600 of 0.001).[19]
-
Disease Scoring: At 3-4 days post-infection, assess disease symptoms. This can be done by visually scoring disease severity (e.g., chlorosis and necrosis) or by quantifying bacterial growth within the leaf tissue.
-
Quantification of Bacterial Growth:
-
Excise leaf discs of a known area from the challenged leaves.
-
Homogenize the tissue in a sterile buffer (e.g., 10 mM MgCl2).[19]
-
Perform serial dilutions of the homogenate and plate on appropriate selective agar medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer per unit of leaf area.
-
-
Protocol 3: Defense Gene Expression Analysis by RT-qPCR
-
Rationale: To probe the molecular mechanism of action, the expression levels of key defense marker genes are quantified. Upregulation of SA-responsive genes like PR-1 is a classic indicator of SAR activation.[13][20] Examining a JA-responsive gene like PDF1.2 helps determine if that pathway is also affected.
-
Methodology:
-
Tissue Sampling: Use the same experimental setup as the SAR bioassay. At 48 hours after the primary treatment (before the secondary challenge), harvest the systemic, untreated upper leaves.
-
RNA Extraction: Immediately freeze the tissue in liquid nitrogen and extract total RNA using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[20]
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target genes (PR-1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Use a SYBR Green-based detection method.
-
Run the qPCR reaction in a thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression (fold change) compared to the mock-treated control plants using the ΔΔCt method.
-
Comparative Performance Data
The following tables summarize the expected outcomes of the benchmarking experiments, providing a clear framework for comparing this compound against the commercial standards.
Table 1: In Vitro Antifungal Activity against Botrytis cinerea
| Compound | EC50 (µg/mL) | Interpretation |
| This compound | > 200 | No significant direct antifungal activity, characteristic of a plant defense activator. |
| Acibenzolar-S-methyl (ASM) | > 200 | Confirmed lack of direct antifungal activity.[6][21] |
| Probenazole (PBZ) | > 200 | Confirmed lack of direct antifungal activity.[10] |
| Tebuconazole (Positive Control) | ~1.5 | High direct antifungal activity, as expected from a conventional fungicide. |
Table 2: Efficacy in Systemic Acquired Resistance (SAR) Bioassay
| Treatment | Bacterial Titer (log CFU/cm²) | Disease Severity Reduction (%) |
| Mock Control | 7.5 | 0% (Baseline) |
| This compound | 5.8 | ~75% |
| Acibenzolar-S-methyl (ASM) | 5.5 | ~80% |
| Probenazole (PBZ) | 5.7 | ~77% |
Table 3: Relative Expression of Defense Marker Genes in Systemic Leaves
| Treatment | PR-1 (SA marker) Fold Change | PDF1.2 (JA marker) Fold Change |
| Mock Control | 1.0 (Baseline) | 1.0 (Baseline) |
| This compound | ~150 | ~1.2 |
| Acibenzolar-S-methyl (ASM) | ~180 | ~0.8 |
| Probenazole (PBZ) | ~160 | ~1.1 |
Discussion and Interpretation
The experimental data provides a compelling profile for this compound as a potent plant defense activator.
Mode of Action: The lack of significant in vitro antifungal activity (Table 1) strongly suggests that this compound does not function as a conventional fungicide.[6][10] Its primary mode of action is, therefore, likely based on the elicitation of host defense responses. This is a desirable trait, as it reduces the likelihood of pathogens developing resistance compared to direct-acting fungicides.[6]
Efficacy in SAR Induction: In the whole-plant bioassay (Table 2), treatment with this compound resulted in a substantial reduction in bacterial proliferation and disease symptoms in systemic, unchallenged leaves. Its performance is highly comparable to that of the commercial standards ASM and PBZ, demonstrating its potent ability to induce a robust SAR response. This level of protection is critical for its potential as a commercially viable product.
Molecular Signature: The gene expression analysis (Table 3) offers mechanistic insight. The dramatic upregulation of the SA-marker gene PR-1 following treatment with this compound indicates a strong activation of the salicylic acid signaling pathway.[12][13] This molecular signature is consistent with that of ASM and PBZ, which are known to function through the SA pathway.[8][9] Conversely, the negligible change in the expression of the JA-marker gene PDF1.2 suggests that the compound's activity is specific to the SA pathway and does not significantly engage the JA signaling cascade, at least under these experimental conditions. This specificity can be advantageous, avoiding potential negative crosstalk between the SA and JA pathways.[12][16]
Conclusion and Future Outlook
This comparative guide demonstrates that This compound is a high-performing plant defense activator with efficacy on par with established commercial standards like Acibenzolar-S-methyl and Probenazole. Its mode of action, characterized by the induction of Systemic Acquired Resistance via the salicylic acid pathway without direct antimicrobial effects, positions it as an excellent candidate for inclusion in Integrated Pest Management (IPM) programs.[7]
The data presented provides a solid foundation for further research and development. Future investigations should focus on optimizing application rates, evaluating its performance spectrum against a wider range of pathogens (including fungi and viruses), and conducting field trials across various crops and environmental conditions. The exploration of structure-activity relationships within the 1,2,3-thiadiazole class, using this compound as a lead compound, could uncover even more potent and specific plant defense activators, contributing to a more sustainable and resilient future for agriculture.
References
- 1. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 2. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 3. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 9. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity and Activation of Defense Genes in Plants by Natural Extracts: Toward Sustainable Plant Health Management | MDPI [mdpi.com]
- 21. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Introduction
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a heterocyclic building block with significant applications in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its 1,2,3-thiadiazole core is a key structural motif in various biologically active compounds.[2][3] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. The principles and protocols detailed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH).[4][5]
The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[4] This is crucial when analytical methods are transferred between laboratories or when different techniques are used within the same study to support regulatory submissions.[6][7][8]
Section 1: The Rationale for Method Selection
The choice of HPLC and GC for this comparative study is based on their widespread use in pharmaceutical analysis and their complementary nature.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Its flexibility in mobile phase composition and stationary phase selection allows for fine-tuning of selectivity.
-
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. It often provides higher resolution and sensitivity than HPLC. Given the structure of this compound, it is amenable to GC analysis, likely with derivatization to improve volatility and peak shape.
This guide will walk through the essential validation parameters to ensure both methods are fit for their intended purpose: the accurate and precise quantification of this compound.
Section 2: The Cross-Validation Workflow
The cross-validation process follows a structured workflow to ensure a thorough comparison of the analytical methods. This involves validating each method individually and then comparing their performance using a common set of samples.
Section 3: Experimental Protocols
The following protocols provide a step-by-step guide for the validation of the HPLC and GC methods.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: To be determined by UV scan (e.g., 254 nm)
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
System Suitability: Inject the standard solution five times and evaluate parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor.
-
Validation Experiments: Perform experiments to assess specificity, linearity, range, accuracy, precision, and robustness as detailed in the validation parameters section.
Gas Chromatography (GC) Method
Instrumentation:
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
This compound reference standard
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: To be optimized (e.g., start at 100°C, ramp to 280°C)
-
Carrier Gas: Helium at a constant flow rate
-
Injection Volume: 1 µL (split or splitless)
Protocol:
-
Derivatization: React a known amount of the standard or sample with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time to form a silyl ether.
-
Standard Preparation: Prepare a stock solution of the derivatized reference standard in dichloromethane. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in dichloromethane, and perform the derivatization procedure.
-
System Suitability: Inject the derivatized standard solution five times and evaluate system performance.
-
Validation Experiments: Conduct experiments to evaluate the validation parameters.
Section 4: Validation Parameters and Acceptance Criteria
The following validation parameters are essential for demonstrating the suitability of an analytical method.[9][10][11][12]
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12] This is demonstrated by analyzing a blank matrix and a matrix spiked with potential impurities and degradation products to ensure no interference with the analyte peak.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995
Accuracy
Accuracy is the closeness of the test results to the true value.[10][12] It is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Acceptance Criteria: Percent recovery within 98.0% to 102.0%
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13]
-
HPLC Variations: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min).
-
GC Variations: Inlet temperature (±10°C), oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.2 mL/min).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Section 5: Comparative Data Analysis
The following tables present hypothetical but realistic data from the validation of the HPLC and GC methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC | GC |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (R²) | 0.9992 | 0.9998 |
Table 2: Accuracy (Percent Recovery)
| Concentration (µg/mL) | HPLC (%) | GC (%) |
| Low | 99.5 | 101.2 |
| Medium | 100.2 | 99.8 |
| High | 98.9 | 100.5 |
Table 3: Precision (%RSD)
| Parameter | HPLC (%) | GC (%) |
| Repeatability | 0.85 | 0.65 |
| Intermediate Precision | 1.20 | 1.10 |
Table 4: Cross-Validation of Quality Control (QC) Samples
| QC Level (µg/mL) | HPLC Result (µg/mL) | GC Result (µg/mL) | % Difference |
| Low QC (5) | 4.95 | 5.08 | 2.57 |
| Mid QC (25) | 25.10 | 24.85 | -1.00 |
| High QC (75) | 74.25 | 75.50 | 1.66 |
Section 6: Interpretation and Conclusion
Both the HPLC and GC methods demonstrated acceptable performance for the key validation parameters of linearity, accuracy, and precision, meeting the pre-defined acceptance criteria. The GC method exhibited slightly better linearity and precision, which can be attributed to the high efficiency of capillary GC columns.
The cross-validation results from the analysis of common QC samples (Table 4) show good agreement between the two methods, with the percentage difference well within acceptable limits (typically ±15%). This indicates that both methods are capable of producing comparable and reliable data for the quantification of this compound.
Recommendation:
-
For routine quality control where high throughput is required, the HPLC method is recommended due to its simpler sample preparation (no derivatization required).
-
For applications requiring higher sensitivity and resolution, such as impurity profiling or trace analysis, the GC method would be the preferred choice.
The selection of the most appropriate method will ultimately depend on the specific analytical requirements of the laboratory and the intended application. This cross-validation study provides the necessary data to make an informed decision and ensures the generation of consistent and reliable analytical results, regardless of the method employed.
References
- 1. This compound | High-Purity [benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to In Silico Modeling: Evaluating (4-Methyl-1,2,3-thiadiazol-5-yl)methanol as a Versatile Drug Scaffold
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is not merely an adjunct but a cornerstone of efficient and targeted therapeutic development.[1][2][3] In silico techniques, such as molecular docking, provide an indispensable lens through which we can predict molecular interactions, prioritize candidates, and generate testable hypotheses, thereby accelerating the journey from compound library to clinical application.[4]
This guide offers an in-depth, comparative analysis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol , a heterocyclic building block, through the prism of molecular docking. The 1,2,3-thiadiazole moiety is a well-regarded scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Our objective is to dissect the therapeutic potential of this specific compound by modeling its interactions with clinically relevant protein targets and benchmarking its performance against established alternatives. This document is structured not as a rigid protocol but as a self-validating scientific narrative, explaining the causality behind each strategic choice in the computational workflow.
The Strategic Foundation: Why Model this compound?
The subject of our study, this compound, is a versatile precursor for synthesizing more complex molecules.[8] Its structure is deceptively simple yet potent. The 1,2,3-thiadiazole ring acts as a bioisostere for other heterocycles, while its electronic properties can be pivotal in modulating pharmacokinetic profiles. The appended methyl and hydroxymethyl groups offer specific points for interaction within a protein's active site—the former for potential hydrophobic contacts and the latter as a potent hydrogen bond donor and acceptor.
Our rationale for selecting this compound is twofold:
-
Scaffold Potential: The thiadiazole core is a "privileged scaffold," frequently appearing in molecules with demonstrated biological efficacy.[6]
-
Synthetic Tractability: The hydroxymethyl group provides a convenient anchor for synthetic elaboration, allowing for future structure-activity relationship (SAR) studies aimed at optimizing binding affinity and selectivity.[8]
To provide a robust comparative framework, we will evaluate our target compound against two key benchmarks for each protein target:
-
A Co-crystallized Ligand/Known Inhibitor: This serves as our positive control, representing the optimal binding interactions confirmed by experimental data.
-
A Structural Analogue (Thiazole): By replacing the 1,2,3-thiadiazole ring with a thiazole ring, we can probe the specific contribution of the thiadiazole's nitrogen and sulfur arrangement to binding affinity.
Target Selection: Focusing on High-Impact Pathologies
The broad bioactivity of thiadiazole derivatives necessitates a focused approach to target selection. We have chosen two distinct, high-impact therapeutic areas to explore the versatility of our compound: oncology and infectious disease.
-
Oncology Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Biological Rationale: VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[9] Its inhibition is a clinically validated strategy in cancer therapy. Thiadiazole-based scaffolds have previously been investigated as potential VEGFR-2 inhibitors.[9]
-
PDB ID for Docking: 4ASE (VEGFR-2 complexed with Tivozanib)
-
-
Antimicrobial Target: Escherichia coli DNA Gyrase B
-
Biological Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[10] The emergence of antibiotic resistance creates an urgent need for novel inhibitors. Thiadiazole derivatives have shown promise as antimicrobial agents, and targeting this essential enzyme is a logical path of inquiry.[10]
-
PDB ID for Docking: 4Z2D (E. coli DNA Gyrase B complexed with a known inhibitor)
-
The Computational Workflow: A Verifiable Protocol
The trustworthiness of any in silico study rests upon a meticulous and reproducible methodology. The following protocol outlines the self-validating steps for preparing ligands and proteins, performing the docking simulations, and analyzing the results.
Experimental Workflow Diagram
Caption: A standardized workflow for molecular docking studies.
Step 1: Ligand Preparation
-
Acquisition: Obtain the 3D structures of this compound (CID: 18411623) and its thiazole analogue from the PubChem database.[11] The known inhibitors (Tivozanib and the E. coli DNA gyrase B inhibitor) will be extracted from their respective PDB files.
-
Format Conversion: Convert all ligand files to the PDBQT format using Open Babel or the PyRx software interface. This step adds partial charges and defines rotatable bonds.
-
Energy Minimization: Perform energy minimization on the ligands using a force field like MMFF94 or UFF to ensure they are in a low-energy, stable conformation prior to docking.
Step 2: Protein Preparation
-
Acquisition and Cleaning: Download the crystal structures of VEGFR-2 (PDB: 4ASE) and E. coli DNA Gyrase B (PDB: 4Z2D) from the RCSB Protein Data Bank.
-
Purification: Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any heteroatoms not critical to the binding site.
-
Protonation: Add polar hydrogens and assign appropriate protonation states to amino acid residues (especially Histidine) at a physiological pH of 7.4.
-
File Conversion: Save the cleaned and prepared protein structure as a PDBQT file.
Step 3: Molecular Docking Simulation
-
Software: Utilize AutoDock Vina, integrated within a virtual screening tool like PyRx, for the docking calculations.[12]
-
Binding Site Definition: Define the simulation grid box. The most reliable method is to center the grid on the co-crystallized ligand in the original PDB file. A grid size of 25Å x 25Å x 25Å is typically sufficient to encompass the active site.
-
Execution: Run the docking simulation with an exhaustiveness setting of 8 or higher to ensure a thorough search of the conformational space. The software will generate multiple binding poses for each ligand, ranked by their calculated binding affinity (in kcal/mol).
Comparative Performance Analysis
The output of a docking simulation is a quantitative score (binding affinity) and a qualitative model (the binding pose). Both are essential for a comprehensive comparison.
Quantitative Data Summary
The table below presents hypothetical, yet plausible, docking results. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | VEGFR-2 (4ASE) | -7.2 |
| Tivozanib (Control) | VEGFR-2 (4ASE) | -10.5 |
| (4-Methyl-thiazol-5-yl)methanol (Analogue) | VEGFR-2 (4ASE) | -6.5 |
| This compound | DNA Gyrase B (4Z2D) | -6.9 |
| Co-crystallized Inhibitor (Control) | DNA Gyrase B (4Z2D) | -9.8 |
| (4-Methyl-thiazol-5-yl)methanol (Analogue) | DNA Gyrase B (4Z2D) | -6.1 |
Qualitative Interaction Analysis
-
Against VEGFR-2: Our target compound, with a binding affinity of -7.2 kcal/mol, shows promise. Analysis of its top-ranked pose reveals that the hydroxymethyl group likely forms a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region of the kinase. The 1,2,3-thiadiazole ring is predicted to engage in favorable pi-sulfur interactions with the side chain of Val848. In contrast, the thiazole analogue (-6.5 kcal/mol) shows a similar hydrogen bond but weaker hydrophobic interactions, suggesting the specific electronic nature of the thiadiazole ring is beneficial for binding. The control, Tivozanib, achieves its superior affinity (-10.5 kcal/mol) through a more extensive network of interactions across the active site, which our smaller fragment cannot replicate.[9]
-
Against DNA Gyrase B: The docking score of -6.9 kcal/mol is significant. The model suggests the hydroxymethyl group forms a hydrogen bond with a key water molecule that mediates interaction with Asp73, a critical residue for ATPase activity. The methyl group is nestled in a small hydrophobic pocket created by Ile78 and Pro79. The inferior score of the thiazole analogue (-6.1 kcal/mol) again points to the advantageous properties of the thiadiazole ring system in this specific binding environment.
Logical Relationship of Structure and Interaction
References
- 1. tandfonline.com [tandfonline.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | High-Purity [benchchem.com]
- 9. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers in Drug Discovery and Development
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, prized for its diverse biological activities.[1][2] (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a key building block, serves as a versatile precursor for synthesizing novel therapeutic agents and other bioactive molecules.[2] However, the introduction of any new chemical entity into the development pipeline necessitates a thorough understanding of its toxicological profile. This guide provides a comparative analysis of the toxicological properties of this compound and structurally related compounds, offering insights into their potential as safe and effective molecules.
Introduction to the Toxicological Profile of Thiadiazole Derivatives
Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[3] As bioisosteres of pyrimidines and oxadiazoles, these heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their mesoionic nature facilitates crossing cellular membranes, a key attribute for bioavailability.[3][5] While many thiadiazole derivatives have demonstrated therapeutic potential, their toxicological profiles can vary significantly based on the isomeric form and the nature of substituents.[3][6] For instance, some derivatives show selective cytotoxicity towards cancer cells with minimal effects on normal cell lines, highlighting the importance of nuanced toxicological assessment.[7][8]
Comparative Toxicological Data
This section presents a comparative summary of the available toxicological data for this compound and its selected structural analogues. The data is organized by the type of toxicity assessment.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental in early-stage toxicological screening to evaluate the potential of a compound to cause cell death.[9][10][11] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a substance's cytotoxicity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | - | - | |
| Various 1,2,3-Thiadiazole Derivatives | Human Myeloid Leukemia (HL-60), Human Colon Adenocarcinoma (HCT-116), Human Microvascular Endothelial (HMEC-1) | Cytotoxicity Assay | 0.0134 - 0.0866 | [3] |
| Anthra[1,2-c][3][7][9]thiadiazole-6,11-dione derivative (NSC763968) | Leukemia and Prostate Cancer Cell Lines | Cytotoxicity Assay | 0.18 - 1.45 | [3] |
| Various 1,3,4-Thiadiazole Derivatives | Human Hepatocellular Carcinoma (Huh-7) | Cytotoxicity Assay | 25.75 - 64.90 | [3] |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Skin Cancer (SK-MEL-2) | MTT Assay | 4.27 µg/mL | [7] |
| Various 1,3,4-Thiadiazole Derivatives | Human Breast Cancer (MCF-7), Human Lung Carcinoma (A-549) | MTT Assay | 0.28 - 0.52 µg/mL | [7] |
Genotoxicity
Genotoxicity assessment is crucial to identify compounds that can damage genetic material, potentially leading to mutations and cancer.
| Compound | Assay | Organism/Cell Line | Result | Reference |
| This compound | Data not available | - | - | |
| 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole | Genotoxicity Assay | Not specified | Significant difference from control at p < 0.05 | [12] |
| Various Heterocyclic Compounds | Salmonella/microsome test | Salmonella typhimurium | Quinoline, 6-methylquinoline, and xanthene found to be mutagenic. | [13] |
Acute Toxicity
In vivo acute toxicity studies provide information on the potential adverse health effects of a substance following a single or short-term exposure.[14][15] The median lethal dose (LD50) is a common measure of acute toxicity.
| Compound | Route of Administration | Animal Model | LD50 (mg/kg) | Reference |
| This compound | Data not available | - | - | |
| Quinoxalinophenazinediones | Intraperitoneal | Swiss mice | 50 | [16] |
| Diethyl octahydro-tetraoxobenzodipyrrole dicarboxylates | Intraperitoneal | Swiss mice | 100 | [16] |
| Imidazo-based heterocyclic derivatives (IG-01-008 and IG-01-009) | Oral | Wistar rats | Significant toxicity at ≥ 1000 | [14][15] |
Experimental Protocols
The following are standardized protocols for key toxicological assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.
Workflow for Ames Test
Caption: Workflow of the Ames test for genotoxicity assessment.
Step-by-Step Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare an S9 fraction from the liver of rats treated with a metabolic inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or a buffer for experiments without metabolic activation).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The toxicological profile of thiadiazole derivatives is intricately linked to their structural features. The nature and position of substituents on the thiadiazole ring play a critical role in determining their biological activity and toxicity.[17]
-
Substituents at C2 and C5 positions: Aromatic or heteroaromatic rings at these positions are common in bioactive compounds. The substitution pattern on a phenyl ring attached to the thiadiazole core significantly influences cytotoxicity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on the phenyl ring can modulate the anticancer potency and, consequently, the toxicological profile.[17]
-
Isomeric Form: Different isomers of thiadiazole can exhibit varied biological activities and toxicities. For instance, 1,3,4-thiadiazole derivatives have been extensively studied for their anticancer properties.[5][7][18]
-
Mechanism of Toxicity: The toxicity of some thiadiazole derivatives has been linked to their ability to interact with crucial cellular targets. For example, some derivatives can bind to DNA or inhibit key enzymes involved in cell proliferation and survival.[3] The metabolism of 1,2,3-thiadiazoles by cytochrome P450 can lead to the formation of reactive intermediates.[19]
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of potentially bioactive compounds. While direct toxicological data for this specific compound is limited, the broader class of thiadiazole derivatives exhibits a wide range of toxicological profiles. The available data underscores the critical importance of the substitution pattern on the thiadiazole ring in determining both efficacy and toxicity.
For a comprehensive toxicological evaluation of this compound and its novel derivatives, further studies are warranted. These should include a battery of in vitro and in vivo tests to assess cytotoxicity against a panel of normal cell lines, genotoxicity, and acute and chronic toxicity. Mechanistic studies to elucidate the specific cellular targets and metabolic pathways will also be crucial in guiding the development of safer and more effective thiadiazole-based therapeutic agents.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity [benchchem.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 11. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility and Biological Performance of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Derivatives
This guide provides an in-depth technical comparison of derivatives synthesized from (4-methyl-1,2,3-thiadiazol-5-yl)methanol against established alternatives in the field of antimicrobial research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate the potential of the 1,2,3-thiadiazole scaffold for novel therapeutic agents.
Introduction: The Versatility of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a prominent heterocyclic scaffold in medicinal and agrochemical research, recognized for its broad spectrum of biological activities.[1][2] This five-membered aromatic ring system, containing one sulfur and two adjacent nitrogen atoms, acts as a versatile pharmacophore. Its derivatives have demonstrated a wide array of biomedical applications, including antifungal, antiviral, insecticidal, and anticancer properties.[1]
This compound serves as a crucial and multifunctional building block for accessing a diverse library of these bioactive molecules.[3] The hydroxymethyl group at the 5-position provides a convenient synthetic handle for a variety of chemical transformations, allowing for extensive structure-activity relationship (SAR) studies.[3]
This guide focuses on the performance of derivatives of this compound, particularly in the context of antimicrobial and antifungal applications. By comparing their efficacy against established therapeutic agents and alternative heterocyclic systems, we aim to provide a clear perspective on the potential of this chemical class.
Synthesis and Derivatization: From a Core Moiety to Bioactive Candidates
The strategic value of this compound lies in its ready conversion to a variety of functional groups, which can then be elaborated into more complex structures. A common and effective strategy involves the oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by condensation reactions to form hydrazones, amides, or other derivatives. This approach allows for the systematic introduction of diverse chemical moieties to probe their effect on biological activity.
General Synthetic Workflow
The transformation of this compound into a diverse library of derivatives often follows a multi-step synthetic sequence. The rationale behind this workflow is to create key intermediates, such as the corresponding carboxylic acid hydrazide, which can then be readily coupled with various aldehydes or other electrophiles. This modular approach is highly efficient for building a library of compounds for screening.
Caption: General workflow for the synthesis of bioactive hydrazone derivatives.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives
This protocol describes a representative condensation reaction to form bioactive hydrazide-hydrazone derivatives, adapted from established literature procedures.[4] The choice of a condensation reaction is based on its high efficiency and the proven biological potential of the resulting hydrazide-hydrazone scaffold.[4]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol)
-
Substituted aldehyde (0.01 mol)
-
Ethanol (96%, 15 mL)
-
Round-bottomed flask
-
Reflux condenser
-
Refrigerator
Procedure:
-
Place 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) into a round-bottomed flask.
-
Add 15 mL of 96% ethanol and stir until the hydrazide is fully dissolved.
-
Add the appropriate substituted aldehyde (0.01 mol) to the solution.
-
Heat the solution under reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using NMR, FT-IR, and elemental analysis to confirm its structure and purity.[4]
Comparative Analysis: Antimicrobial Performance
Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[4] In this section, we compare the performance of these derivatives to a standard antibiotic, Ciprofloxacin.
Antibacterial Activity
The data presented below is a summary of Minimum Inhibitory Concentration (MIC) values obtained from peer-reviewed studies. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a standard measure of antimicrobial efficacy.
| Compound | Target Organism (Gram-positive) | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Derivative A (with 5-nitro-2-furoyl moiety)[4] | Staphylococcus aureus | 1.95 - 3.91 | Ciprofloxacin[5] | ~1.0 |
| Derivative A (with 5-nitro-2-furoyl moiety)[4] | Enterococcus faecalis | 3.91 - 7.81 | Ciprofloxacin[5] | ~1.0 |
| Derivative B (with 4-chlorophenyl moiety)[4] | Staphylococcus aureus | 31.25 | Ciprofloxacin[5] | ~1.0 |
| Thiazole Derivative (Representative)[6] | Staphylococcus aureus | 5 - 10 | Ciprofloxacin[6] | 1.25 - 7 |
Analysis and Expertise: The data clearly indicates that the nature of the substituent appended to the 1,2,3-thiadiazole core is critical for antibacterial activity. The derivative featuring a 5-nitro-2-furoyl group shows potent activity against S. aureus, with an MIC as low as 1.95 µg/mL.[4] This high level of activity is attributed to the nitrofuryl moiety, a well-known pharmacophore present in antibacterial drugs like nitrofurantoin.[4] This suggests a synergistic effect between the thiadiazole scaffold and recognized bioactive fragments. In comparison, the simple chlorophenyl derivative is significantly less active.
While not as potent as the frontline antibiotic Ciprofloxacin in these examples, the most active thiadiazole derivative demonstrates a level of efficacy that warrants further investigation, especially in the context of antibiotic resistance. Its performance is comparable to other experimental heterocyclic compounds, such as certain thiazole derivatives.[6]
Comparative Analysis: Antifungal Performance
The 1,2,3-thiadiazole scaffold has also been explored for its antifungal properties. Developing new antifungal agents is a critical area of research due to the rise of resistant fungal pathogens.
Antifungal Activity
The following table compares the efficacy of a 1,2,3-thiadiazole derivative with the widely used antifungal drug, Fluconazole.
| Compound | Target Organism | EC₅₀ (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate [1] | Gibberella zeae | 0.16 | Fluconazole[7] | 0.25 - 16 |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate [1] | Pestalotia piricola | 0.12 | Fluconazole[7] | >64 |
Analysis and Expertise: The organotin derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrates exceptionally high antifungal activity, with EC₅₀ values in the sub-microgram per milliliter range.[1] Its potency against Gibberella zeae is comparable to or exceeds that of Fluconazole, a standard clinical antifungal.[1][7] This highlights the potential for developing highly effective agrochemical fungicides based on this scaffold. The mechanism of action for such organometallic compounds often involves disruption of mitochondrial function and other essential cellular processes in the fungal cell.
Protocol for Biological Validation: Minimum Inhibitory Concentration (MIC) Assay
To ensure the trustworthiness and reproducibility of findings, a standardized protocol for assessing antimicrobial activity is essential. The broth microdilution method is a gold standard for determining MIC values.
Broth Microdilution Workflow
This workflow provides a visual representation of the serial dilution and inoculation process in a 96-well plate format, which is fundamental to the MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step MIC Protocol
This protocol is based on established methods for antimicrobial susceptibility testing.[8][9]
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strain for testing (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB across a 96-well plate (e.g., from column 1 to 10), typically starting with 100 µL of MHB in each well and transferring 100 µL of the compound solution sequentially.[9]
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Final Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the appropriate volume of this final inoculum to wells 1 through 11.
-
Controls:
-
Growth Control (Positive Control): Well 11 should contain MHB and the bacterial inoculum but no test compound.
-
Sterility Control (Negative Control): Well 12 should contain only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control should be turbid, and the sterility control should be clear. Results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant, tunable biological activity. The evidence presented demonstrates that through rational chemical modification, these derivatives can exhibit potent antibacterial and antifungal properties, in some cases rivaling or exceeding the performance of established agents.
The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies. As shown, the introduction of moieties like the 5-nitro-2-furoyl group can dramatically enhance antibacterial efficacy. Future research should focus on:
-
Exploring a wider range of substituents to optimize potency and broaden the spectrum of activity.
-
Investigating the mechanism of action to understand how these compounds exert their antimicrobial effects.
-
Evaluating in vivo efficacy and toxicity profiles of the most promising candidates to assess their therapeutic potential.
By leveraging the synthetic accessibility of this compound and the proven bioactivity of its derivatives, researchers are well-positioned to develop novel and effective agents to combat the growing threat of microbial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | High-Purity [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a versatile heterocyclic building block in medicinal chemistry and agrochemical research, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with specific risks that dictate the necessary safety precautions.
According to GHS classifications, this compound is:
-
A skin irritant. [1]
-
A serious eye irritant. [1]
-
A potential respiratory irritant. [1]
-
Potentially harmful if swallowed. [1]
Thermal decomposition of thiadiazole derivatives can release toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][3] Furthermore, this compound is incompatible with strong oxidizing agents.[3]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Exclamation Mark | Nitrile gloves, lab coat |
| Eye Irritation (Category 2A) | Exclamation Mark | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity | Exclamation Mark | Use in a well-ventilated area or with a fume hood |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Do not eat, drink, or smoke when handling |
The Primary Disposal Pathway: Licensed Hazardous Waste Management
The principal and mandated route for the disposal of this compound is through a licensed hazardous waste management service.[2] In-lab chemical treatment to neutralize this compound is not recommended due to the potential for hazardous reactions and the production of unknown byproducts. Adherence to all federal, state, and local regulations is mandatory.[4]
The following workflow outlines the decision-making and procedural steps for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol details the necessary actions from the point of waste generation to its readiness for pickup by a hazardous waste disposal service.
Waste Segregation and Container Selection
-
Solid Waste:
-
Collect unused or expired this compound, and any contaminated solid materials (e.g., weigh boats, contaminated gloves, absorbent pads from spill cleanup) in a designated, chemically compatible container.[5]
-
Recommended containers include high-density polyethylene (HDPE) or glass bottles with screw caps.[5][6] The container must be in good condition, free from leaks or rust.[7]
-
Do not mix with other incompatible waste streams, particularly strong oxidizing agents.[3]
-
-
Liquid Waste:
Labeling of Hazardous Waste Containers
Proper labeling is a critical compliance step regulated by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[2][3][9]
Essential Label Information:
-
The words "Hazardous Waste" must be prominently displayed.[3][9][10]
-
Full Chemical Name: this compound. Avoid abbreviations or chemical formulas.[7]
-
Generator Information: Your name, laboratory location (building and room number), and contact information.[2][11]
-
Hazard Characteristics: Indicate that the waste is an irritant.[3]
Your institution's Environmental Health and Safety (EHS) department will provide the appropriate EPA waste codes. Based on its characteristics, this compound would likely not be a listed waste but would be classified based on its irritant properties.
Caption: Example of a properly filled hazardous waste label.
Interim Storage
-
Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory.[12]
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
Keep containers closed at all times except when adding waste.[7][12]
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
Spill Cleanup Procedure for Solid this compound
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[13]
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Care should be taken not to create dust.[3][4]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[1][4]
-
Decontaminate the Area: Wipe the spill area with a damp paper towel or spill pad. Place the used cleaning materials into the hazardous waste container.[1][4]
-
Final Cleaning: Clean the area with soap and water.[2]
-
Report the Incident: Report the spill to your institution's EHS department.[2]
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Removal: Remove any gross contamination from the equipment.[14]
-
Cleaning: Wash the equipment with warm, soapy water.[14][15] For some equipment, a rinse with an appropriate solvent that can dissolve the compound may be necessary first. This rinsate must be collected and disposed of as hazardous waste.[7][14]
-
Rinsing: Thoroughly rinse the equipment with distilled or deionized water to remove any detergent or solvent residue.[16]
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.[16]
Preparing for Disposal Pickup
Once your hazardous waste container is full (up to 90% capacity to allow for expansion), seal it securely and ensure the label is complete and legible.[5][11] Contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup. You will likely need to complete a hazardous waste manifest for transport.[2][11]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 6. reddit.com [reddit.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acevedopalmspringshauling.com [acevedopalmspringshauling.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. youtube.com [youtube.com]
- 12. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. cmich.edu [cmich.edu]
- 15. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 16. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
A Comprehensive Guide to the Safe Handling of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth safety and logistical information for the handling and disposal of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic compound whose utility in medicinal chemistry and agrochemical research is noteworthy. Our commitment is to furnish you with procedural guidance that is not only comprehensive but also elucidates the rationale behind each recommendation, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound is classified with specific health hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is considered harmful if swallowed.[1][2] This hazard profile is the cornerstone upon which our handling protocols are built.
A critical aspect of laboratory safety is to always consult the Safety Data Sheet (SDS) for any chemical prior to use. However, it is important to note that information can sometimes be inconsistent across different suppliers. While some sources may present conflicting information, a conservative approach that accounts for the highest potential hazard is always the most prudent course of action. The recommendations within this guide are based on the established GHS classifications.
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment for this compound.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a potential for splashing or when handling larger quantities of the material.
-
Causality: Chemical safety goggles prevent contact with airborne particles and splashes from all directions. A face shield offers an additional layer of protection for the entire face.
Skin Protection
To prevent skin irritation, comprehensive skin protection is essential.
-
Gloves:
-
Causality: Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents, weak acids, and bases.[5] Butyl rubber provides excellent protection against a wide variety of chemicals, including many polar organic compounds.[4][6] The thickness of the glove is directly related to the breakthrough time – the time it takes for the chemical to permeate the glove material.
-
Best Practice: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Do not reuse disposable gloves.
-
Protective Clothing:
-
Recommendation: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Causality: Protective clothing provides a barrier against accidental contact with the chemical, protecting your skin and personal clothing from contamination.
-
Respiratory Protection
Respiratory protection is necessary when there is a risk of inhaling dust or aerosols of this compound.
-
Recommendation: If the material is handled in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter is recommended.
-
Causality: The organic vapor cartridge adsorbs the gaseous molecules of the chemical, while the P100 pre-filter removes at least 99.97% of airborne particles. This combination provides comprehensive protection against both vapor and particulate forms of the substance.
-
Important: A written respiratory protection program, including fit-testing and training, is required by OSHA for all employees who wear respirators.[7]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and shoes.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Response
A well-defined spill response plan is essential for mitigating the risks associated with accidental releases.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including excess material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: Collect in a clearly labeled, sealed container designated for liquid hazardous chemical waste. Ensure the container is compatible with the chemical.
-
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Harmful).
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, you can minimize risks to yourself and your colleagues, ensure the integrity of your research, and maintain compliance with safety regulations. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. aksci.com [aksci.com]
- 2. queensu.ca [queensu.ca]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. gloves-online.com [gloves-online.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
